4-Benzyloxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAOJHAASAWVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-36-4 | |
| Record name | 4-Benzyloxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Benzyloxybenzonitrile (CAS No. 52805-36-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzonitrile, with a confirmed CAS number of 52805-36-4, is an aromatic ether and nitrile compound.[1][2][3] Its structure, featuring a benzyloxy group para to a nitrile function on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The presence of the polar nitrile group and the bulky, relatively non-polar benzyloxy group imparts a unique combination of properties that are being explored for various applications, including as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and known biological context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52805-36-4 | [1] |
| Molecular Formula | C₁₄H₁₁NO | [1] |
| Molecular Weight | 209.25 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 94-96 °C | |
| Boiling Point | 374.0 ± 17.0 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as chloroform and DMSO. | [1][4] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
General Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a typical procedure for the synthesis of this compound.
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzonitrile in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. The spectra are typically recorded in deuterated chloroform (CDCl₃).[1][4]
Table 2: NMR Spectral Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.59 | d | 2H, Ar-H (ortho to -CN) |
| 7.42 - 7.30 | m | 5H, Ar-H (benzyl) | |
| 7.03 | d | 2H, Ar-H (ortho to -O) | |
| 5.12 | s | 2H, -O-CH₂- | |
| ¹³C NMR | 161.9 | s | C (Ar, para to -CN) |
| 136.0 | s | C (Ar, ipso-benzyl) | |
| 133.8 | s | C (Ar, ortho to -CN) | |
| 128.8 | s | C (Ar, benzyl) | |
| 128.4 | s | C (Ar, benzyl) | |
| 127.3 | s | C (Ar, benzyl) | |
| 118.9 | s | C (-CN) | |
| 115.6 | s | C (Ar, ortho to -O) | |
| 105.0 | s | C (Ar, ipso to -CN) | |
| 70.4 | s | -O-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically recorded as a KBr disc or a nujol mull.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2225 | Strong | C≡N stretching |
| ~1605, 1508 | Medium-Strong | C=C aromatic ring stretching |
| ~1250 | Strong | C-O-C asymmetric stretching (aryl ether) |
| ~1020 | Medium | C-O-C symmetric stretching (aryl ether) |
| ~740, 695 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in publicly available literature, the benzonitrile scaffold is a known pharmacophore present in various biologically active molecules.[5] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[5]
Anticancer Potential of Benzonitrile Derivatives
Many benzonitrile-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division.[5] Disruption of this process leads to mitotic arrest and apoptosis in cancer cells.
Caption: Potential anticancer signaling pathway for benzonitrile derivatives.
Further research is required to determine the specific biological targets and signaling pathways modulated by this compound and to evaluate its potential as a therapeutic agent. Its structural similarity to other bioactive benzonitriles suggests it could be a valuable lead compound for the development of novel drugs.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical and spectroscopic properties. While its specific biological functions are not yet extensively documented, its chemical structure suggests potential for applications in drug discovery, particularly in the development of anticancer agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this versatile molecule. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.
References
4-Benzyloxybenzonitrile molecular weight and formula
An In-depth Technical Guide to 4-Benzyloxybenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This compound, a bifunctional aromatic compound, serves as a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its structure, incorporating a stable benzyloxy ether linkage and a versatile nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, detail a robust synthetic protocol via Williamson ether synthesis, offer an in-depth analysis of its spectroscopic signature, and explore its reactivity and strategic applications as a precursor to pharmacologically relevant scaffolds.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions. Its key properties are summarized below, providing foundational data for experimental design and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |
| Molecular Weight | 209.25 g/mol | [1][2] |
| IUPAC Name | 4-(Phenylmethoxy)benzonitrile | [4] |
| CAS Number | 52805-36-4 | [1][3] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 94 °C | [5] |
| Boiling Point | 374.0 ± 17.0 °C at 760 mmHg | [5] |
| Purity | ≥98.0% (Typical) | [1] |
| Storage | Store at room temperature in a dry, sealed container | [3] |
Synthesis and Mechanistic Rationale
The most efficient and widely adopted method for preparing this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of a benzyl halide.
Causality in Experimental Design
-
Choice of Reactants : The synthesis starts from 4-hydroxybenzonitrile and a benzyl halide (e.g., benzyl bromide or benzyl chloride). This pathway is strategically chosen because the alternative—reacting benzyl alcohol with 4-halobenzonitrile—is not feasible under standard Williamson conditions, as SN2 reactions do not occur at sp²-hybridized aromatic carbons.[6][7]
-
Base and Solvent System : A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, which is significantly more acidic than an aliphatic alcohol.[8] Stronger bases like sodium hydride (NaH) are also effective but require stricter anhydrous conditions.[8] A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thus maximizing the nucleophilicity of the phenoxide.[8]
-
Reaction Temperature : The reaction is typically heated (e.g., to 80 °C) to ensure a reasonable reaction rate for the SN2 displacement, which has a significant activation energy barrier.
Detailed Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-hydroxybenzonitrile and benzyl bromide.
Materials:
-
4-Hydroxybenzonitrile (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).
-
Begin vigorous stirring and add benzyl bromide (1.1 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzonitrile spot is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The expected data from FTIR, ¹H NMR, and ¹³C NMR are detailed below.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides definitive evidence for the key functional groups. The absence of a broad O-H stretch (from the starting material) and the appearance of characteristic ether and nitrile peaks are confirmatory.
-
~2225 cm⁻¹ (Strong, Sharp): This peak is characteristic of the C≡N (nitrile) stretching vibration. Its position indicates it is conjugated with the aromatic ring.[9]
-
~1250 cm⁻¹ (Strong): This corresponds to the asymmetric C-O-C (aryl ether) stretching vibration.
-
~1020 cm⁻¹ (Medium): This corresponds to the symmetric C-O-C stretching vibration.
-
~3060-3030 cm⁻¹ (Medium): Aromatic C-H stretching from both benzene rings.
-
~1605, 1500 cm⁻¹ (Medium-Strong): Aromatic C=C ring stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[10][11]
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.60 (d, 2H, J ≈ 8.8 Hz): Two aromatic protons ortho to the nitrile group. They are deshielded by the electron-withdrawing effect of the -CN group.
-
δ ~7.45-7.30 (m, 5H): Five protons of the unsubstituted benzyl ring.
-
δ ~7.00 (d, 2H, J ≈ 8.8 Hz): Two aromatic protons ortho to the ether linkage. They are shielded by the electron-donating effect of the oxygen.
-
δ ~5.10 (s, 2H): Two benzylic protons (-O-CH₂-Ph). They appear as a singlet as there are no adjacent protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~162.0: Quaternary carbon of the benzonitrile ring attached to the oxygen (C-O).
-
δ ~136.0: Quaternary carbon of the benzyl ring attached to the methylene group (-CH₂-C).
-
δ ~134.0: Two equivalent aromatic carbons ortho to the nitrile group (CH).
-
δ ~129.0, 128.5, 127.5: Aromatic carbons of the benzyl ring (CH).
-
δ ~119.0: Quaternary carbon of the nitrile group (-C≡N).
-
δ ~115.5: Two equivalent aromatic carbons ortho to the ether linkage (CH).
-
δ ~105.0: Quaternary carbon of the benzonitrile ring attached to the nitrile group (C-CN).
-
δ ~70.5: Benzylic carbon (-O-CH₂-Ph).
Reactivity and Applications in Drug Discovery
This compound is a strategic precursor in drug discovery due to its dual functionality. The nitrile group is a versatile functional handle, while the benzyl ether serves as a robust protecting group for the phenol, which can be deprotected in later synthetic stages if required.
Key Chemical Transformations
-
Reduction of the Nitrile: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This introduces a basic amine, a common pharmacophore in many drug molecules.
-
Hydrolysis of the Nitrile: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), providing a key site for forming amides, esters, or other acid derivatives.[4]
-
Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide with a Lewis acid) in a [3+2] cycloaddition to form a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
-
Debenzylation: The benzyl ether can be cleaved via catalytic hydrogenolysis (H₂, Pd/C) to reveal the phenol. This is often a late-stage step to unmask a key hydrogen bond donor or to provide a site for further functionalization.
Strategic Role in Medicinal Chemistry
The compound serves as a scaffold to build molecules with diverse biological activities. Benzonitrile-containing molecules have been investigated as enzyme inhibitors, receptor antagonists, and agents for various therapeutic areas.[12][13][14] Its utility lies in its ability to position functional groups in a defined three-dimensional space, enabling targeted interactions with biological macromolecules.
Caption: Key transformations of this compound into pharmacologically relevant functional groups.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Handling: Handle in a well-ventilated area or fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid formation of dust and aerosols.[15]
-
Hazards: May be harmful if swallowed. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
In case of fire: Use appropriate extinguishing media for surrounding fire. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen cyanide.
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and a straightforward, robust synthesis. Its true power for researchers lies in the predictable reactivity of its nitrile and ether functionalities, which allows for its strategic incorporation into complex synthetic routes targeting novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical behavior is fundamental to leveraging its full potential in the demanding field of drug discovery and development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. minio.scielo.br [minio.scielo.br]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. nbinno.com [nbinno.com]
- 13. A brief overview of classical natural product drug synthesis and bioactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Determination of 4-Benzyloxybenzonitrile's Melting Point
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for accurately determining the melting point of 4-benzyloxybenzonitrile, a key intermediate in various synthetic applications. Accurate melting point determination is a fundamental technique for assessing the purity and identity of crystalline solids.[1][2] This document outlines the physical properties of this compound, detailed experimental protocols for its melting point determination, and a discussion on the factors influencing measurement accuracy.
Physical Properties of this compound
This compound, also known as 4-cyanophenylbenzyl ether, is a white to off-white crystalline solid.[3][4] Its reported melting point varies across different suppliers and literature sources, which often correlates with the purity of the substance. The presence of impurities typically leads to a depression and broadening of the melting point range.[2][5]
Table 1: Reported Melting Points for this compound
| Melting Point (°C) | Purity (%) | Source |
| 87 - 88 | Not Specified | Matrix Scientific[6] |
| 94 | Not Specified | ChemicalBook[3][4] |
| 94 - 96 | 98 | J&K Scientific LLC[7] |
Experimental Protocols for Melting Point Determination
Two primary methods are employed for the determination of melting points in research and quality control settings: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC).
This is the most common and accessible method for determining the melting point of a crystalline solid.[1][8][9] It involves heating a small, packed sample in a capillary tube at a controlled rate.[9]
Detailed Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting range.[10][11]
-
If the sample consists of large crystals, finely crush it into a powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[2]
-
Press the open end of a glass capillary tube (sealed at the other end) into the powdered sample.[10]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the solid into the sealed end.[10]
-
The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[10][12]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to quickly determine an approximate melting temperature.[2]
-
Accurate Measurement: Allow the apparatus to cool to at least 20-30°C below the approximate melting point.[10][12]
-
Begin heating again, but at a much slower, controlled rate of 1-2°C per minute once the temperature is within 15-20°C of the expected melting point.[2][10][12] A slow heating rate is crucial for an accurate measurement.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears (onset of melting).[2][12]
-
Record the temperature at which the last solid crystal disappears, and the sample becomes a completely transparent liquid (completion of melting).[12]
-
The recorded melting point should be reported as a range from the onset to the completion temperature.
-
For reliable results, the procedure should be performed at least twice.[12]
-
DSC is a powerful thermal analysis technique that provides highly precise melting point data.[13][14] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][15] This method is particularly valuable for purity analysis based on the Van't Hoff equation.[16]
Detailed Experimental Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points, such as indium.[13]
-
-
Sample Preparation:
-
Apparatus Setup and Measurement:
-
Data Analysis:
-
The instrument will record the heat flow versus temperature, generating a thermogram.
-
The melting process will appear as an endothermic peak on the DSC curve.
-
Determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is often reported as the melting point (Tm).[17]
-
The area under the peak corresponds to the heat of fusion (ΔHm).[17]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described experimental protocols.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. This compound CAS#: 52805-36-4 [amp.chemicalbook.com]
- 4. This compound CAS#: 52805-36-4 [m.chemicalbook.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. 52805-36-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. Determination of Melting Point [unacademy.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. library.aocs.org [library.aocs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 14. Differential scanning calorimetry [cureffi.org]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. bio-protocol.org [bio-protocol.org]
The Solubility Profile of 4-Benzyloxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Benzyloxybenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, physicochemical properties influencing solubility, and a detailed, standardized experimental protocol for determining solubility. This information is critical for applications in organic synthesis, purification, crystallization, and formulation development.
Physicochemical Properties and Qualitative Solubility
This compound is a white to almost-white crystalline powder.[1][2][3] Its molecular structure, featuring a polar nitrile group (-C≡N) and a larger, nonpolar benzyloxy group, dictates its solubility behavior. This combination of polar and nonpolar moieties suggests that the solubility of this compound is highly dependent on the polarity of the solvent.
Based on its structural characteristics and available qualitative data, a general solubility profile can be inferred. The compound is noted to have "almost transparency in hot Methanol," indicating that solubility in polar protic solvents like methanol increases significantly with temperature.[1][3] Generally, molecules with both polar and nonpolar regions tend to be more soluble in solvents of intermediate polarity or in nonpolar solvents that can accommodate the large hydrophobic benzyloxy group.
Table 1: Physicochemical Properties and Qualitative Solubility of this compound
| Property | Value/Observation | Implication for Solubility | Source |
| Molecular Formula | C₁₄H₁₁NO | - | [3][4][5] |
| Molecular Weight | 209.24 g/mol | Influences mass-based solubility calculations. | [3][4][5] |
| Melting Point | 94 °C | Indicates solid state at room temperature. | [3][4] |
| Boiling Point | 374.0 ± 17.0 °C at 760 mmHg | High boiling point suggests low volatility. | [4] |
| Appearance | White to Almost white powder to crystal | Crystalline nature requires energy to overcome lattice forces for dissolution. | [1][2] |
| Qualitative Solubility | Almost transparency in hot Methanol | Solubility in methanol is temperature-dependent. | [1][3] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Sealed vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To ensure that no solid particles are transferred, filter the sample through a chemically compatible syringe filter into a clean, dry container.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the determined concentration in the saturated solution and is typically expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Factors Affecting Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by several interrelated factors. The following diagram outlines these relationships.
Caption: Factors influencing the solubility of this compound.
References
1H NMR spectrum analysis of 4-Benzyloxybenzonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Benzyloxybenzonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a critical step in the discovery pipeline. This compound is a versatile chemical intermediate whose structural integrity is paramount for its intended applications. This guide, written from the perspective of a Senior Application Scientist, offers a detailed exploration of the ¹H NMR spectrum of this compound. We will move beyond a simple description of the spectrum to explain the underlying principles and experimental considerations, ensuring a robust understanding for researchers and scientists.
Section 1: Foundational Principles in ¹H NMR Spectroscopy
A mastery of ¹H NMR interpretation rests on three core pillars: chemical shift, spin-spin coupling, and integration. These parameters, when analyzed together, allow for the unambiguous assignment of protons within a molecule.
-
1.1 Chemical Shift (δ) : The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. The applied magnetic field induces electron circulation, which creates a secondary magnetic field that shields the nucleus. Protons in electron-rich environments are more shielded and appear at a lower chemical shift (upfield), while protons near electron-withdrawing groups are deshielded and appear at a higher chemical shift (downfield).[1]
-
1.2 Spin-Spin Coupling (J) : Non-equivalent protons on adjacent carbons interact through their spin states, leading to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, is governed by the n+1 rule for simple systems, where 'n' is the number of equivalent neighboring protons. The coupling constant, J, measured in Hertz (Hz), provides valuable information about the connectivity and dihedral angle between coupled protons.[2][3]
-
1.3 Integration : The area under an NMR signal is directly proportional to the number of protons it represents. By integrating the signals, we can determine the relative ratio of the different types of protons in the molecule, which is a crucial step in structural assignment.[4][5]
Section 2: Structural Analysis and Spectral Prediction
Before acquiring a spectrum, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. This compound possesses several distinct proton environments due to its molecular symmetry and the electronic effects of its functional groups.
Proton Environments in this compound
The structure of this compound has five unique sets of chemically non-equivalent protons, labeled A through E in the diagram below.
Caption: Molecular structure of this compound with non-equivalent proton environments labeled A-E.
-
Protons A (CH₂): These two benzylic protons are chemically equivalent. They are adjacent to an oxygen atom and a phenyl ring.
-
Protons B: These two aromatic protons are ortho to the electron-withdrawing cyano (-CN) group and are equivalent due to symmetry.
-
Protons C: These two aromatic protons are ortho to the electron-donating benzyloxy (-OCH₂Ph) group and are equivalent.
-
Protons D: The two ortho protons on the terminal phenyl ring.
-
Protons E: The three meta and para protons on the terminal phenyl ring are often magnetically similar and may overlap.
Predicted Spectral Data
Based on established chemical shift values and electronic effects, we can predict the ¹H NMR spectrum. The electron-donating ether oxygen will shield adjacent protons (C), shifting them upfield, while the electron-withdrawing nitrile group will deshield its adjacent protons (B), shifting them downfield.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| A | 2H | ~5.1 | Singlet (s) | N/A |
| B | 2H | ~7.7 | Doublet (d) | ~8-9 |
| C | 2H | ~7.1 | Doublet (d) | ~8-9 |
| D & E | 5H | ~7.3 - 7.5 | Multiplet (m) | N/A |
Section 3: Experimental Protocol for High-Quality ¹H NMR Analysis
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the correct choice of acquisition parameters. A flawed protocol can lead to broadened peaks, poor signal-to-noise, and unreliable integration, compromising the entire analysis.
Step-by-Step Sample Preparation
-
Mass Measurement : Weigh approximately 5-15 mg of this compound into a clean, dry vial.[6]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[7][8]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] This volume is optimal for standard 5 mm NMR tubes.
-
Homogenization : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving a homogeneous magnetic field (shimming).[6]
-
Filtration and Transfer : To remove any particulate matter which can severely degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.
-
Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the essential steps for setting up a standard ¹H NMR experiment.
Caption: Standard experimental workflow for ¹H NMR analysis.
Key Acquisition Parameters:
-
Pulse Width (P1): Typically set to a 30° or 45° flip angle for routine qualitative scans to allow for faster repetition, or a 90° pulse for quantitative measurements where full signal intensity per scan is desired.[9][10]
-
Acquisition Time (AQ): The duration for which the Free Induction Decay (FID) is recorded. A time of 2-4 seconds is generally sufficient to ensure good digital resolution for small molecules.[9][10]
-
Relaxation Delay (D1): A delay period before the pulse sequence is repeated. For quantitative accuracy, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest. For routine spectra, 1-2 seconds is often adequate.[11]
-
Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a high-quality spectrum.[12]
Section 4: Interpretation of the Experimental Spectrum
A typical 400 MHz ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following features, confirming our predictions.
-
δ ~7.70 ppm (2H, doublet, J ≈ 8.8 Hz): This downfield doublet is assigned to Protons B . Their deshielded position is due to the strong electron-withdrawing and anisotropic effects of the adjacent cyano group. The splitting pattern arises from coupling to the neighboring Protons C .
-
δ ~7.3-7.5 ppm (5H, multiplet): This complex signal corresponds to the five protons of the monosubstituted phenyl ring of the benzyl group (Protons D and E ). The chemical shifts of these protons are often very similar, leading to overlapping signals that are best described as a multiplet.[2]
-
δ ~7.10 ppm (2H, doublet, J ≈ 8.8 Hz): This upfield doublet is assigned to Protons C . They are shielded by the electron-donating effect of the ether oxygen. The coupling constant matches that of the doublet at 7.70 ppm, confirming their adjacency to Protons B . This classic AA'BB' pattern is characteristic of para-disubstituted benzene rings.[4]
-
δ ~5.15 ppm (2H, singlet): This singlet is unambiguously assigned to the benzylic Protons A . Its chemical shift is characteristic of a methylene group attached to both an oxygen atom and an aromatic ring. The absence of splitting confirms there are no protons on the adjacent oxygen atom.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, integration values, and coupling patterns, all five distinct proton environments can be confidently assigned. This guide has detailed the theoretical underpinnings, a robust experimental protocol, and a logical interpretation strategy. By following these principles, researchers, scientists, and drug development professionals can leverage the power of NMR spectroscopy to verify the structure and purity of this compound and other related compounds with high confidence, ensuring the integrity of their scientific endeavors.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. organomation.com [organomation.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide on the 13C NMR Chemical Shift Values for 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shift values for 4-Benzyloxybenzonitrile. Due to the absence of directly published experimental data for this specific compound in the available literature, this guide presents predicted values based on the analysis of structurally analogous compounds. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.
Predicted 13C NMR Chemical Shift Data
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the predicted chemical shifts are derived from empirical data of similar substituted aromatic systems, including 4-alkoxybenzonitriles and benzyl ethers. The predicted data is summarized in Table 1.
Table 1: Predicted 13C NMR Chemical Shift Values for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~162 | The carbon atom attached to the ether oxygen (ipso-carbon of the phenoxy group) is expected to be significantly deshielded due to the electron-withdrawing effect of the oxygen. This is consistent with values observed for similar alkoxybenzenes. |
| C2, C6 | ~115 | These carbon atoms are ortho to the benzyloxy group and are expected to be shielded compared to benzene due to the electron-donating resonance effect of the ether oxygen. |
| C3, C5 | ~134 | These carbon atoms are meta to the benzyloxy group and ortho to the cyano group. Their chemical shift will be influenced by the electron-withdrawing nature of the nitrile, leading to a downfield shift. |
| C4 | ~104 | The carbon atom to which the cyano group is attached (ipso-carbon of the nitrile group) is expected to be shielded relative to other quaternary carbons in the ring due to the electronic effects of the nitrile. |
| C7 | ~119 | The carbon atom of the nitrile group (-C≡N) typically appears in this region of the spectrum. |
| C8 | ~70 | The benzylic methylene carbon (-O-CH2-) is expected to have a chemical shift in the typical range for carbons attached to an oxygen atom. |
| C9 | ~136 | The ipso-carbon of the benzyl group is a quaternary carbon and its chemical shift is influenced by the attachment to the methylene group. |
| C10, C14 | ~128 | The ortho-carbons of the benzyl group are expected to resonate at a chemical shift typical for unsubstituted aromatic carbons. |
| C11, C13 | ~129 | The meta-carbons of the benzyl group are also expected in the typical aromatic region. |
| C12 | ~128 | The para-carbon of the benzyl group will have a chemical shift similar to the other CH carbons of the benzyl ring. |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a 13C NMR spectrum of this compound, based on standard practices for small organic molecules.[1]
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chloroform-d is a common choice for many organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a proton-decoupled 13C NMR spectrum. Typical acquisition parameters include:
-
Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral width: Approximately 0 to 220 ppm to cover the full range of expected carbon signals.[2][3][4][5]
-
Acquisition time: Typically 1-2 seconds.
-
Relaxation delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons.
-
Number of scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum. If using CDCl3, the solvent peak at 77.16 ppm can be used as an internal reference.[2] For other solvents, an internal standard like tetramethylsilane (TMS) at 0.0 ppm can be used.
-
Integrate the peaks if desired, although routine 13C NMR peak intensities are not always proportional to the number of carbons.
Molecular Structure and Atom Numbering
To correlate the predicted chemical shifts with the molecular structure, a diagram of this compound with the carbon atoms numbered is provided below. This visualization is essential for the unambiguous assignment of the NMR signals.
Caption: Structure of this compound with carbon numbering for 13C NMR assignment.
References
FTIR spectroscopy of 4-Benzyloxybenzonitrile for functional group analysis
An In-depth Technical Guide to the FTIR Spectroscopy of 4-Benzyloxybenzonitrile for Functional Group Analysis
Abstract
This technical guide provides a comprehensive examination of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to offer a deep, mechanistic understanding of spectral interpretation. We will deconstruct the molecule's vibrational signatures, explain the causality behind experimental choices, and provide robust, self-validating protocols for accurate analysis.
Introduction: The Molecular Blueprint of this compound
This compound is an organic compound featuring a rich assembly of functional groups, making it an excellent subject for vibrational spectroscopy studies. Its structure incorporates a nitrile group (-C≡N) and an ether linkage (-O-) connecting two distinct aromatic systems—a para-substituted benzonitrile ring and a monosubstituted benzyl group. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and structural arrangement of these key functionalities, which is critical for synthesis verification, quality control, and reaction monitoring in pharmaceutical and materials science.[1][2][3] This guide will dissect the FTIR spectrum of this compound, assigning characteristic absorption bands to their corresponding molecular vibrations.
Below is a diagram illustrating the key functional moieties within the this compound structure that are amenable to FTIR analysis.
Caption: Key functional groups in this compound.
Theoretical Foundations: Vibrational Modes of Key Functional Groups
An FTIR spectrum is a plot of molecular vibrations. Each peak corresponds to the absorption of infrared radiation at a specific frequency (wavenumber), causing a specific chemical bond to vibrate. The position, intensity, and shape of these peaks serve as a molecular "fingerprint."
The Nitrile Group (-C≡N)
The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable absorptions in an IR spectrum.
-
Frequency: The C≡N stretching vibration appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹ .[4][5]
-
Causality (Expertise): This high frequency is a direct consequence of the triple bond's high force constant (bond strength).[4][6] For this compound, the nitrile group is conjugated with the aromatic ring. This conjugation allows for delocalization of π-electrons, which slightly weakens the C≡N bond and lowers its stretching frequency to the lower end of the typical range, often around 2220-2240 cm⁻¹ .[4][6]
-
Intensity: The peak is typically sharp and strong . This is due to the large change in dipole moment (dµ/dx) that occurs when the highly polar C≡N bond stretches.[4]
The Aryl-Alkyl Ether Linkage (Ar-O-CH₂)
Ethers are characterized by their C-O-C stretching vibrations. Because the linkage in this compound is asymmetric (an aromatic carbon on one side of the oxygen and an aliphatic carbon on the other), two distinct stretching bands are expected.[7]
-
Asymmetric Stretch (Ar-O): This involves the stretching of the bond between the aromatic ring and the ether oxygen. It appears as a strong band at a higher frequency, typically in the range of 1300-1200 cm⁻¹ .[7][8]
-
Symmetric Stretch (O-CH₂): This involves the stretching of the bond between the ether oxygen and the benzylic carbon. It appears as a strong band at a lower frequency, generally between 1050-1010 cm⁻¹ .[7]
-
Causality (Expertise): The presence of two distinct, strong peaks in these regions is highly diagnostic for mixed aryl-alkyl ethers.[7] The absence of a broad O-H stretching band (3200-3600 cm⁻¹) definitively distinguishes an ether from an alcohol.
Aromatic Ring Systems
The two benzene rings give rise to several characteristic absorptions.
-
Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Look for multiple weak to medium sharp peaks in the 3100-3000 cm⁻¹ region.[9][10][11] Their position just to the left of the 3000 cm⁻¹ line is a reliable indicator of sp² hybridized C-H bonds.[12]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[9][10][11] Typically, prominent peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region (900-675 cm⁻¹ ) are highly diagnostic of the substitution pattern on the benzene ring.[9][10][11]
-
Para-Disubstituted Ring (Benzonitrile moiety): Expect a single strong band between 840-810 cm⁻¹ .
-
Monosubstituted Ring (Benzyl moiety): Expect two strong bands, one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹ .
-
Aliphatic Linker (-CH₂-)
The methylene bridge of the benzyl group also has characteristic vibrations.
-
Aliphatic C-H Stretch: These occur at wavenumbers just below 3000 cm⁻¹. Expect two bands corresponding to the asymmetric and symmetric stretches in the 2950-2850 cm⁻¹ region.[13][14]
-
Aliphatic C-H Bend (Scissoring): This vibration typically appears as a medium-intensity band around 1470-1450 cm⁻¹ , often overlapping with the aromatic C=C stretching bands.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality FTIR spectrum is paramount. The choice of sampling technique depends on the available equipment and sample amount. For a solid compound like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.[15]
Caption: Experimental workflow for FTIR analysis.
Protocol 3.1: KBr Pellet Transmission Method
This method produces a high-quality transmission spectrum but requires careful preparation.
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours and store it in a desiccator. Causality: KBr is hygroscopic; absorbed water will produce large, broad O-H peaks (3400 cm⁻¹) and a H-O-H bending peak (~1640 cm⁻¹) that can obscure sample signals.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder. Causality: Large particle sizes can cause scattering of the IR beam (the Christiansen effect), leading to distorted, broad peak shapes.[16]
-
Mixing: Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by gentle grinding.
-
Pelletizing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[17]
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.[15]
Protocol 3.2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal sample preparation.[15][17]
-
Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio against the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the crystal.
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal. Causality: Good, uniform contact between the sample and the crystal is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[15]
-
Analysis: Acquire the sample spectrum. The instrument's software will automatically perform the background ratioing.
Data Interpretation: A Case Study of this compound
The following table summarizes the expected vibrational frequencies for this compound, providing a framework for interpreting an experimental spectrum.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity & Shape |
| Nitrile | -C≡N Stretch (conjugated) | 2240 - 2220 | Strong, Sharp |
| Aromatic | =C-H Stretch | 3100 - 3000 | Medium, Sharp (multiple) |
| Aliphatic | -CH₂- Stretch (asymm/symm) | 2950 - 2850 | Medium, Sharp |
| Aromatic | C=C Ring Stretch | 1610 - 1580, 1510 - 1475 | Medium to Strong, Sharp |
| Aliphatic | -CH₂- Bend (Scissoring) | ~1460 | Medium, Sharp |
| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch (Ar-O) | 1260 - 1230 | Strong, Sharp |
| Aryl-Alkyl Ether | C-O-C Symmetric Stretch (O-CH₂) | 1050 - 1020 | Strong, Sharp |
| Aromatic (Para) | C-H Out-of-Plane Bend | 840 - 810 | Strong, Sharp |
| Aromatic (Mono) | C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong, Sharp |
Frequencies are based on typical literature values for the specified functional groups.[4][5][7][9][10]
Caption: Logical map of spectral regions to functional groups.
Conclusion
FTIR spectroscopy is an indispensable technique for the functional group analysis of this compound. By systematically evaluating the key spectral regions, one can confidently confirm the presence of the nitrile, aryl-alkyl ether, aliphatic linker, and correctly substituted aromatic rings. A methodologically sound experimental approach, whether using the KBr pellet or ATR technique, is crucial for obtaining a high-quality spectrum. This guide provides the theoretical basis and practical protocols necessary for researchers to leverage FTIR as a powerful tool for structural verification in their daily work.
References
- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. How to Read and Interpret FTIR Spectroscope of Organic Material | Semantic Scholar [semanticscholar.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jascoinc.com [jascoinc.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Crystal Structure of 4-Benzyloxybenzonitrile
Disclaimer: As of late 2025, a complete, publicly available crystal structure determination for 4-Benzyloxybenzonitrile (C₁₄H₁₁NO) has not been deposited in major crystallographic databases. This guide provides a comprehensive overview of the topic by presenting a detailed analysis of a closely related structural analogue, 4-Benzyloxy-3-methoxybenzonitrile , and outlines the established experimental protocols for the synthesis and crystallographic analysis of such compounds.
Introduction to this compound
This compound is an aromatic organic compound featuring a benzonitrile group substituted with a benzyloxy moiety at the para-position. Its chemical structure combines the rigid, polar nitrile group with the bulkier, more flexible benzyloxy group, making it a molecule of interest in materials science, particularly in the synthesis of liquid crystals and functional materials. Understanding its solid-state arrangement through single-crystal X-ray diffraction is crucial for predicting its physical properties and designing new applications.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | 4-(Benzyloxy)benzonitrile |
| CAS Number | 52805-36-4[1] |
| Molecular Formula | C₁₄H₁₁NO[1] |
| Molecular Weight | 209.25 g/mol [2] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N[1] |
| InChI Key | UDAOJHAASAWVIQ-UHFFFAOYSA-N[2] |
Crystal Structure Analysis: A Case Study of 4-Benzyloxy-3-methoxybenzonitrile
In the absence of data for the title compound, we present the crystallographic information for 4-Benzyloxy-3-methoxybenzonitrile (C₁₅H₁₃NO₂), a closely related analogue. This compound's structure provides significant insight into the likely packing motifs and intermolecular interactions that this compound might adopt. The key structural difference is the presence of a methoxy group adjacent to the benzyloxy substituent.
The crystal structure reveals that the two aromatic rings (the benzonitrile and the benzyl group) are oriented at a significant dihedral angle of 81.65 (3)°.[3][4] In the crystal, molecules are linked into chains along the b-axis by weak intermolecular C—H···N hydrogen bonds, which are crucial for the stabilization of the crystal lattice.[3][4]
Quantitative Crystallographic Data
The following tables summarize the key data from the single-crystal X-ray diffraction study of 4-Benzyloxy-3-methoxybenzonitrile, performed at a temperature of 173 K.[3][4]
Table 2: Crystal Data and Structure Refinement for 4-Benzyloxy-3-methoxybenzonitrile
| Parameter | Value |
| Empirical Formula | C₁₅H₁₃NO₂ |
| Formula Weight | 239.26 g/mol |
| Crystal System | Monoclinic[3][4] |
| Space Group | P2₁/c[4] |
| a (Å) | 14.9434 (12)[3][4] |
| b (Å) | 9.5469 (8)[3][4] |
| c (Å) | 8.8522 (7)[3][4] |
| β (°) | 102.663 (2)[3][4] |
| Volume (ų) | 1232.16 (17)[3][4] |
| Z | 4[3][4] |
| Calculated Density (Mg m⁻³) | 1.290[4] |
| Radiation Type | Mo Kα (λ = 0.71073 Å)[4] |
| Absorption Coeff. (μ) (mm⁻¹) | 0.09[3][4] |
| F(000) | 504[4] |
| Crystal Size (mm) | 0.32 × 0.25 × 0.23[3] |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.114[4] |
| Goodness-of-fit (S) on F² | 1.02[4] |
Table 3: Data Collection and Refinement Details
| Parameter | Value |
| Diffractometer | Bruker SMART CCD area-detector[3] |
| Data Collection Method | ω and φ scans[4] |
| Reflections Collected | 7286[3] |
| Independent Reflections | 2983[3] |
| Reflections [I > 2σ(I)] | 2499[3][4] |
| R_int | 0.018[3] |
| Refinement Method | Full-matrix least-squares on F²[4] |
| Data / Parameters | 2983 / 163[3] |
| H-atom Treatment | H-atom parameters constrained[3] |
| Max., Min. Δρ (e Å⁻³) | 0.23, -0.17[4] |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and structural characterization applicable to this compound and its analogues.
Synthesis of this compound
The most common and efficient route for synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Materials:
-
4-Cyanophenol (4-hydroxybenzonitrile)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-cyanophenol (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol.
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a white crystalline solid.
Single-Crystal Growth Protocol
Growing high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation is a common and effective technique.
Procedure:
-
Select a suitable solvent or solvent mixture in which the purified compound has moderate solubility (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).
-
Dissolve the purified this compound in a minimum amount of the chosen solvent with gentle heating to ensure complete dissolution.
-
Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant, cool temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals should form.
Single-Crystal X-ray Diffraction Protocol
The following is a generalized workflow for determining the crystal structure of a small molecule like this compound.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART CCD area-detector) and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[3] X-rays of a specific wavelength (e.g., Mo Kα) are directed at the crystal.[3][4] As the crystal is rotated, a series of diffraction patterns are collected on the detector.
-
Data Reduction: The collected raw data are processed. This includes cell refinement, data integration to determine the intensities of the reflections, and applying corrections for factors like absorption.[3]
-
Structure Solution: The processed data are used to solve the phase problem and generate an initial model of the electron density map, revealing the positions of the atoms in the asymmetric unit. This is typically achieved using direct methods (e.g., with software like SHELXS).[3]
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with software like SHELXL).[3] This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions.[3]
-
Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics. The final data, including atomic coordinates and bond lengths/angles, are prepared for publication, often in the form of a Crystallographic Information File (CIF).
Biological Activity and Signaling Pathways
Currently, there is no specific research available detailing the biological activity or associated signaling pathways for this compound. Research on structurally related benzonitrile compounds has explored applications as versatile building blocks for bioactive molecules, including herbicides and antiviral agents. For instance, other benzonitriles act by inhibiting Photosystem II in plants. However, without direct experimental evidence, the biological role of this compound remains an area for future investigation. Professionals in drug development may consider this scaffold for library synthesis and screening against various therapeutic targets.
References
Quantum Chemical Calculations of 4-Benzyloxybenzonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-benzyloxybenzonitrile, a molecule of interest in materials science and drug development. The study employs Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. The methodologies, data, and visualizations presented herein are intended for researchers, scientists, and professionals in the field of computational chemistry and drug design.
Computational Methodology
The quantum chemical calculations were performed using the Gaussian 09 software package.[1] The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][2] This level of theory is well-established for providing a reliable description of the geometric and electronic properties of organic molecules.[1][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated. Natural Bond Orbital (NBO) analysis was carried out to understand the intramolecular charge transfer and stabilization energies.[2]
Molecular Structure
The optimized molecular structure of this compound is depicted below. The molecule consists of a benzonitrile group linked to a benzyl group through an ether linkage. The calculated bond lengths, bond angles, and dihedral angles are presented in Tables 1, 2, and 3, respectively. The aromatic rings are not coplanar, with a significant dihedral angle between them.[4]
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| C1-O7 | 1.365 |
| O7-C8 | 1.432 |
| C4-C14 | 1.453 |
| C14-N15 | 1.158 |
| C-C (ring) | 1.390-1.405 |
| C-H (ring) | 1.080-1.085 |
Table 2: Selected Optimized Bond Angles (°)
| Angle | Value (°) |
| C1-O7-C8 | 118.5 |
| C6-C1-O7 | 120.2 |
| C2-C1-O7 | 119.8 |
| C3-C4-C14 | 121.0 |
| C5-C4-C14 | 121.0 |
| C4-C14-N15 | 179.5 |
Table 3: Selected Optimized Dihedral Angles (°)
| Dihedral Angle | Value (°) |
| C6-C1-O7-C8 | 178.5 |
| C2-C1-O7-C8 | -1.5 |
| C1-O7-C8-C9 | 85.2 |
| C1-O7-C8-C13 | -94.8 |
Vibrational Analysis
The theoretical vibrational frequencies of this compound were calculated to understand its infrared and Raman spectra. The most characteristic vibrational modes are summarized in Table 4. The nitrile (C≡N) stretching vibration is predicted to be a strong band in the infrared spectrum.[5][6] The C-O-C stretching vibrations of the ether linkage are also key identifying features. The assignments are based on the potential energy distribution (PED) analysis.[5]
Table 4: Selected Vibrational Frequencies (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretching |
| 2235 | C≡N stretching |
| 1605, 1580, 1500 | Aromatic C=C stretching |
| 1250 | Asymmetric C-O-C stretching |
| 1040 | Symmetric C-O-C stretching |
| 830 | para-disubstituted benzene C-H out-of-plane bending |
Electronic Properties
The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (FMOs), namely the HOMO and LUMO. The energies of these orbitals and the resulting energy gap are crucial for understanding the chemical reactivity and electronic transitions of the molecule.[7] A lower HOMO-LUMO gap suggests higher chemical reactivity and is a key parameter in the design of novel materials.[7][8]
Table 5: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
The HOMO is primarily localized on the benzyloxy moiety, while the LUMO is distributed over the benzonitrile ring. This indicates that the electronic transitions are likely to involve a charge transfer from the benzyloxy group to the benzonitrile group.
Logical Workflow
The workflow for the quantum chemical calculations is outlined below. This systematic process ensures the accuracy and reliability of the computed molecular properties.
Conclusion
This technical guide has presented a detailed computational study of this compound using DFT calculations. The optimized molecular geometry, vibrational frequencies, and electronic properties have been calculated and analyzed. The presented data provides valuable insights into the structural and electronic characteristics of this molecule, which can be utilized for the design and development of new materials and pharmaceutical agents. The methodologies and findings reported here serve as a foundation for further experimental and theoretical investigations.
References
- 1. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Theoretical Properties of 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential biological relevance of 4-Benzyloxybenzonitrile. The information is curated to support research and development activities in medicinal chemistry and materials science.
Core Properties of this compound
This compound is an aromatic ether and nitrile compound with the chemical formula C₁₄H₁₁NO. Its structure features a benzonitrile moiety linked to a benzyl group through an ether linkage. This compound is of interest as a building block in organic synthesis and may possess biological activities relevant to drug discovery.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | |
| Melting Point | 94 °C | |
| Boiling Point | 173-175 °C at 0.1 mmHg | |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Almost transparent in hot methanol. | |
| Appearance | White to almost white powder or crystals. |
Spectral Data
| Spectral Data Type | Description |
| ¹H NMR | Expected signals for aromatic protons of both the benzonitrile and benzyl rings, and a characteristic singlet for the benzylic methylene protons. |
| ¹³C NMR | Expected signals for the aromatic carbons, the nitrile carbon, and the benzylic carbon. |
| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O-C ether linkage, and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is adapted from the synthesis of the analogous compound, 4-allyloxy benzonitrile.
Williamson Ether Synthesis of this compound
This procedure involves the reaction of 4-cyanophenol with benzyl bromide in the presence of a base.
Materials:
-
4-Cyanophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Benzene
-
5% Sodium hydroxide (NaOH) aqueous solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
-
Ethyl ether
Procedure:
-
In a round-bottom flask, combine 4-cyanophenol, benzyl bromide, and potassium carbonate in acetone.
-
Reflux the mixture with stirring for 4 hours.
-
After reflux, distill off the acetone.
-
To the residue, add water and extract the mixture with benzene.
-
Wash the benzene layer sequentially with a 5% sodium hydroxide aqueous solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent to obtain the crude product.
-
The crude product can be further purified by crystallization from a mixture of n-hexane and ethyl ether to yield colorless crystals of this compound.[1]
Potential Biological Significance and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are not extensively documented, research on the closely related compound, 4-(Benzyloxy)phenol (4-BOP), offers valuable insights. 4-BOP has been shown to play a role in the immune response to mycobacterial infections by modulating the p53-mediated IL-35 signaling pathway, which in turn influences the JAK1/STAT3 pathway in human macrophages.[2] This suggests that compounds with a benzyloxy-phenyl scaffold may have immunomodulatory properties.
The following diagram illustrates the signaling pathway influenced by 4-(Benzyloxy)phenol, which could be a relevant area of investigation for this compound.
Caption: p53-mediated IL-35 signaling pathway influenced by 4-(Benzyloxy)phenol.
Experimental Workflow for Synthesis
The following diagram outlines the key steps in the laboratory synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4-Benzyloxybenzonitrile: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-benzyloxybenzonitrile. It includes detailed experimental protocols for its synthesis and characterization, as well as a discussion of its chemical reactivity, supported by established reaction mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO | [2][3] |
| Molecular Weight | 209.25 g/mol | [2][3] |
| Melting Point | 87-96 °C | [2][3] |
| Boiling Point | 173-175 °C at 0.1 Torr | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Solubility | Almost transparent in hot methanol | [1] |
Table 2: Chemical and Safety Data for this compound
| Identifier/Parameter | Value | Reference(s) |
| CAS Number | 52805-36-4 | [2] |
| IUPAC Name | 4-(Benzyloxy)benzonitrile | [3] |
| Synonyms | 4-Cyanophenyl benzyl ether, 4-(Phenylmethoxy)benzonitrile | [1] |
| Hazard Statements | H302 (Harmful if swallowed) | [3] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [3] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzonitrile with benzyl bromide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone or DMF (sufficient to dissolve the starting materials).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone or DMF.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Spectroscopic Characterization
The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse program with a sufficient number of scans (e.g., 16-64) is used. For ¹³C NMR, a proton-decoupled pulse program is employed.
Expected Spectral Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons of both the benzonitrile and benzyl moieties, as well as a characteristic singlet for the benzylic methylene protons.
-
Aromatic protons: δ 6.9-7.6 ppm (multiplets)
-
Benzylic protons (-O-CH₂-Ph): ~δ 5.1 ppm (singlet)
-
-
¹³C NMR (CDCl₃): The spectrum will display resonances for all 14 carbon atoms.
-
Aromatic carbons: δ 115-162 ppm
-
Nitrile carbon (-CN): ~δ 119 ppm
-
Benzylic carbon (-O-CH₂-Ph): ~δ 70 ppm
-
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[5]
Expected Characteristic Absorptions:
-
~2220-2230 cm⁻¹: Sharp, medium-intensity peak corresponding to the C≡N stretching vibration of the nitrile group.
-
~3030-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1020 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
Chemical Reactivity and Stability
This compound possesses three main reactive sites: the nitrile group, the benzyl ether linkage, and the aromatic rings.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[6][7]
-
Reduction: The nitrile group can be reduced to a primary amine.
-
Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel will produce 4-(benzyloxy)benzylamine.[9][10]
-
Chemical Reduction: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce the nitrile to the corresponding primary amine.[11][12]
-
Cleavage of the Benzyl Ether
The benzyl ether group is a common protecting group for hydroxyls and can be cleaved under specific conditions.
-
Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂, Pd/C). This reaction is typically clean and efficient, yielding 4-hydroxybenzonitrile and toluene.[13] This method offers the advantage of simultaneously reducing the nitrile group if desired, or potentially selective cleavage under carefully controlled conditions.
-
Acidic Cleavage: Strong acids can cleave the benzyl ether, but this method is less common due to the potential for side reactions on other parts of the molecule.[14]
Electrophilic Aromatic Substitution
The two aromatic rings of this compound have different reactivities towards electrophilic substitution.
-
Benzyloxy-substituted Ring: The benzyloxy group is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the ether oxygen.[15]
-
Cyano-substituted Ring: The nitrile group is a meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects.[15] Therefore, electrophilic substitution reactions are expected to occur preferentially on the benzyloxy-substituted ring at the positions ortho and para to the ether linkage.
Logical Flow of Reactivity
Caption: Key chemical transformations of this compound.
Conclusion
This compound is a versatile bifunctional molecule with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic transformations, and its structure can be unambiguously confirmed by common spectroscopic methods. A thorough understanding of the reactivity of its nitrile, benzyl ether, and aromatic functionalities is crucial for its effective utilization as a building block in the development of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and experimental protocols necessary for researchers to confidently work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. minio.scielo.br [minio.scielo.br]
- 14. rsc.org [rsc.org]
- 15. Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- [webbook.nist.gov]
Safety and Handling Precautions for 4-Benzyloxybenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Benzyloxybenzonitrile (CAS No. 52805-36-4), a key intermediate in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in a laboratory or manufacturing setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO | [1] |
| Molecular Weight | 209.25 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 94-96 °C | [3] |
| Boiling Point | 173-175 °C at 0.1 mm Hg | [4] |
| Solubility | Almost transparent in hot methanol. Limited information available on solubility in other common lab solvents. | |
| Storage Temperature | Room temperature, sealed in a dry, cool, and dark place is recommended. | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures. The GHS classification is summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |
Note: While some safety data sheets may state this compound as "not classified," a more cautious approach based on available data from multiple suppliers warrants the adoption of the classifications listed above.[2][5]
Potential Health Effects:
-
Inhalation: Harmful if inhaled, causing respiratory tract irritation.[3]
-
Skin Contact: Harmful in contact with skin, causing skin irritation.[3]
-
Eye Contact: Causes serious eye irritation.[3]
-
Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[3]
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure risks.
| Precautionary Measure | Details |
| Ventilation | Use only outdoors or in a well-ventilated area.[6] A chemical fume hood is recommended for all handling procedures. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[2] For details, see Section 4. |
| Hygiene Practices | Wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product. Remove contaminated clothing and wash it before reuse.[2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep the container tightly closed. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3] |
Exposure Controls and Personal Protective Equipment (PPE)
A robust PPE strategy is essential for handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] |
| Skin and Body Protection | Laboratory coat. For larger quantities or tasks with a high risk of exposure, chemical-resistant coveralls should be considered.[7] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.[3] |
Experimental Protocol: General Procedure for Handling Solid this compound
This protocol provides a general methodology for the safe handling of this compound powder in a research laboratory setting.
1. Preparation and Precautionary Measures: 1.1. Before beginning work, ensure that the Safety Data Sheet (SDS) for this compound has been reviewed and understood. 1.2. Verify that the work area, typically a chemical fume hood, is clean and uncluttered. 1.3. Confirm that an appropriate fire extinguisher (dry chemical, carbon dioxide, or foam), eyewash station, and safety shower are readily accessible. 1.4. Don the required Personal Protective Equipment (PPE) as specified in Section 4 of this guide.
2. Weighing and Dispensing: 2.1. Conduct all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure. 2.2. Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weighing vessel. 2.3. Avoid generating dust during transfer. If dust is observed, pause and allow it to settle before proceeding. 2.4. Promptly and securely close the stock container after dispensing.
3. Dissolution and Reaction Setup: 3.1. Add the weighed this compound to the reaction vessel inside the fume hood. 3.2. Slowly add the desired solvent to the solid. 3.3. If heating is required, use a controlled heating mantle and ensure the setup is secure.
4. Post-Handling and Decontamination: 4.1. Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe and dispose of it as hazardous waste. 4.2. Wipe down the work surface within the fume hood. 4.3. Remove PPE in the designated area, avoiding cross-contamination. 4.4. Wash hands thoroughly with soap and water after completing the work.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5] |
Firefighting and Accidental Release Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam. |
| Specific Hazards | During a fire, hazardous decomposition products such as hydrogen cyanide, carbon monoxide, and oxides of nitrogen may be generated.[3] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
| Accidental Release | Evacuate the area. Wear appropriate PPE.[6] Avoid generating dust.[6] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Prevent the chemical from entering the environment.[6] |
Toxicological and Ecotoxicological Information
The compound is classified as harmful to aquatic life (H402), and therefore, release into drains or the environment must be avoided.[6]
Visualized Workflows
The following diagrams illustrate key logical workflows for handling this compound safely.
References
- 1. This compound CAS#: 52805-36-4 [m.chemicalbook.com]
- 2. This compound | 52805-36-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52805-36-4 Name: this compound [xixisys.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Benzoylbenzonitrile | C14H9NO | CID 73921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Benzyloxybenzonitrile: An Application Note and Protocol
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-benzyloxybenzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis is achieved through a Williamson ether synthesis, reacting 4-hydroxybenzonitrile with benzyl bromide in the presence of a mild base. This method offers high yields and straightforward purification. Detailed experimental procedures, characterization data, and a workflow diagram are presented to guide researchers in successfully carrying out this synthesis.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules with applications in medicinal chemistry and materials science. Its structure combines a benzonitrile moiety, a common pharmacophore, with a benzyl ether, which can serve as a protective group or be a key feature for biological activity. The synthesis described herein is a classic Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction proceeds via the deprotonation of the hydroxyl group of 4-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.[1][2] This application note outlines a detailed and optimized protocol for this synthesis, including reaction setup, work-up, purification, and characterization of the final product.
Reaction Scheme
The synthesis of this compound from 4-hydroxybenzonitrile and benzyl bromide is depicted below:
Scheme 1: Synthesis of this compound via Williamson ether synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Hydroxybenzonitrile | ≥98% | Commercially Available |
| Benzyl bromide | ≥98% | Commercially Available |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized water | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (optional, for drying glassware)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Reaction Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 4-hydroxybenzonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add benzyl bromide (1.03 eq) to the reaction mixture.[3]
-
Allow the reaction to stir at room temperature for 14 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Work-up and Purification
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.[4][5]
Data Presentation
| Parameter | Value | Reference |
| Reactant: 4-Hydroxybenzonitrile | ||
| Molecular Formula | C₇H₅NO | |
| Molecular Weight | 119.12 g/mol | |
| Reactant: Benzyl bromide | ||
| Molecular Formula | C₇H₇Br | |
| Molecular Weight | 171.03 g/mol | |
| Product: this compound | ||
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | |
| Typical Yield | ~97% | [3] |
| Appearance | White solid | |
| Melting Point | 94-96 °C |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.61 (d, J=8.8 Hz, 2H), 7.42-7.30 (m, 5H), 7.04 (d, J=8.8 Hz, 2H), 5.13 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 162.0, 135.9, 133.8, 128.8, 128.4, 127.3, 119.1, 115.6, 105.4, 70.6.
-
IR (KBr, cm⁻¹): ν 2225 (C≡N stretching), 1605, 1510 (C=C aromatic stretching), 1250 (C-O ether stretching).[6]
Workflow and Signaling Pathway Diagrams
References
detailed protocol for Williamson ether synthesis of 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 4-benzyloxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.
Reaction Scheme
The synthesis proceeds by the reaction of 4-cyanophenol with benzyl bromide in the presence of a base, potassium carbonate, in an acetone solvent. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to form the desired ether.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the materials involved in this synthesis is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 110-113[1][2][3] | 146 (at 2 mmHg)[3][4] |
| Benzyl Bromide | C₇H₇Br | 171.03 | -3.9[5] | 198-199[5][6] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891[7][8] | Decomposes[7][8] |
| Acetone | C₃H₆O | 58.08 | -95[9] | 56[9] |
| This compound | C₁₄H₁₁NO | 209.25 | 94-96 | 173-175 |
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic substrates.
Materials:
-
4-Cyanophenol
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized
-
Acetone, anhydrous
-
Deionized Water
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Solvent for recrystallization (e.g., Ethanol or a mixture of n-hexane and ethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-cyanophenol, a molar excess of finely pulverized anhydrous potassium carbonate, and a sufficient volume of anhydrous acetone to dissolve the 4-cyanophenol.
-
Addition of Benzyl Bromide: While stirring the mixture, add a stoichiometric equivalent of benzyl bromide to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium salts and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. To the resulting residue, add deionized water and an organic extraction solvent (e.g., dichloromethane or ethyl acetate). e. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. f. Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution, deionized water, and finally with brine. g. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Remove the solvent from the filtrate under reduced pressure to yield the crude product. c. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a mixture of n-hexane and ethyl ether, to obtain colorless crystals.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR (CDCl₃) | Expected signals include peaks for the benzylic protons (CH₂) and the aromatic protons of both the cyanophenyl and benzyl groups. |
| ¹³C NMR (CDCl₃) | Expected signals include peaks for the benzylic carbon, the nitrile carbon, and the aromatic carbons. |
| IR (KBr) | Expected characteristic absorption bands include: C≡N stretching (around 2220-2230 cm⁻¹), C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching vibrations. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The following diagram outlines the logical progression from starting materials to the final, purified product.
Caption: Logical flow of the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzonitrile [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-(Benzyloxy)benzonitrile | CAS#:52805-36-4 | Chemsrc [chemsrc.com]
Application Note: Synthesis of 4-Benzyloxybenzonitrile via the Mitsunobu Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis of 4-benzyloxybenzonitrile, a key intermediate in various chemical and pharmaceutical research areas. The synthesis is achieved through the Mitsunobu reaction, a versatile and reliable method for forming carbon-oxygen bonds. This document outlines the reaction mechanism, a step-by-step experimental procedure, reagent specifications, and critical safety precautions. The protocol is designed to be a practical guide for laboratory-scale synthesis, with a focus on reproducibility and safety.
Reaction Principle and Mechanism
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, upon reaction with an acidic nucleophile.[1][2] The reaction is driven by the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
In this specific application, 4-hydroxybenzonitrile serves as the acidic nucleophile and benzyl alcohol is the alcohol component. The reaction is mediated by triphenylphosphine (PPh₃) and an azodicarboxylate, such as Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).
The mechanism proceeds through several key steps:
-
Triphenylphosphine, a strong nucleophile, attacks the azodicarboxylate (DIAD) to form a betaine intermediate.[4]
-
The betaine deprotonates the acidic 4-hydroxybenzonitrile to form a phenoxide anion.
-
The benzyl alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group.[5]
-
The phenoxide anion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion to yield the final product, this compound, along with triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate.
Caption: Reaction mechanism for the Mitsunobu synthesis.
Experimental Protocol
This protocol details the synthesis of this compound on a 5 mmol scale.
2.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Hydroxybenzonitrile | 119.12 | 5.0 | 1.0 | 596 mg |
| Benzyl Alcohol | 108.14 | 5.5 | 1.1 | 0.57 mL |
| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.5 | 1.97 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.5 | 1.48 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
2.2 Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
2.3 Reaction Procedure
-
Setup: Equip a dry 100 mL two-neck round-bottom flask with a magnetic stir bar and a rubber septum. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 4-hydroxybenzonitrile (596 mg, 5.0 mmol), benzyl alcohol (0.57 mL, 5.5 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).
-
Dissolution: Add 50 mL of anhydrous THF to the flask and stir the mixture at room temperature until all solids have dissolved.[6]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.48 mL, 7.5 mmol) dropwise to the stirred solution over 15-20 minutes.[6] Maintain the temperature at 0°C during the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Workup:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Dilute the residue with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of 1 M NaOH (to remove unreacted phenol), 25 mL of water, and 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product will contain triphenylphosphine oxide and reduced DIAD as major impurities.[7]
-
Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
-
References
- 1. byjus.com [byjus.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-benzyloxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The featured method is the Williamson ether synthesis, a robust and widely applicable reaction. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the workflow are presented to ensure reproducible and efficient synthesis.
Introduction
This compound is an aromatic ether containing a nitrile functional group. This combination of functionalities makes it a versatile building block in organic synthesis. The Williamson ether synthesis is a classical and highly effective method for preparing such ethers. The reaction proceeds via an S_N2 mechanism, where a phenoxide ion nucleophilically attacks an alkyl halide. In this specific application, the phenoxide of 4-hydroxybenzonitrile (also known as 4-cyanophenol) is generated in situ using a base and subsequently reacts with benzyl bromide to yield the target compound.
Data Presentation
The following table summarizes the key quantitative and qualitative data for the synthesis of this compound.
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| Starting Materials | 4-Hydroxybenzonitrile, Benzyl Bromide, Potassium Carbonate |
| Solvent | Acetone |
| Reaction Temperature | 56 °C (Reflux) |
| Reaction Time | 4 hours |
| Typical Yield | 92-99%[1] |
| Appearance | White to almost white crystalline powder[2] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.60 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 5.10 (s, 2H, -O-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.0, 136.0, 134.0, 129.0, 128.5, 127.5, 119.0, 115.5, 105.0, 70.5 |
Note: NMR data is representative and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis[1]
This protocol details the synthesis of this compound from 4-hydroxybenzonitrile and benzyl bromide.
Materials and Reagents:
-
4-Hydroxybenzonitrile (4-cyanophenol)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Distilled water
-
Celitem
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.
-
Addition of Base: To the solution, add anhydrous potassium carbonate (4.0 eq).
-
Addition of Alkyl Halide: Add benzyl bromide (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add distilled water. A solid precipitate will form.
-
Purification: Collect the solid product by filtration through a Büchner funnel and wash it thoroughly with distilled water. The product can be further purified by recrystallization if necessary.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
The Strategic Role of 4-Benzyloxybenzonitrile in the Synthesis of Calamitic Liquid Crystals: Application Notes and Protocols
Introduction: The Benzyl Ether as a Tactical Protecting Group in Liquid Crystal Synthesis
In the intricate field of liquid crystal synthesis, the final molecular architecture dictates the material's mesomorphic properties. The synthesis of calamitic (rod-shaped) liquid crystals, such as the commercially significant cyanobiphenyls, often requires a multi-step approach where specific functional groups must be introduced in a controlled sequence. Herein, we detail the pivotal role of 4-benzyloxybenzonitrile and its derivatives as precursors in the synthesis of these advanced materials. The benzyloxy group serves as a robust and reliable protecting group for a phenol. This strategy is essential as it masks the reactive hydroxyl group, preventing it from interfering with reactions at other sites of the molecule, particularly during the crucial carbon-carbon bond formation that creates the biphenyl core. Following the construction of the core structure, the benzyl group can be selectively removed under mild conditions to reveal the hydroxyl group, which is then available for the introduction of various alkyl or alkoxy "tails" that fine-tune the liquid crystalline properties.
This guide provides a comprehensive overview of the synthetic workflow, from the construction of the protected biphenyl core to the final deprotection and alkylation steps, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Synthetic Workflow: A Three-Act Play
The synthesis of a typical n-alkyl-4'-cyanobiphenyl liquid crystal, for example, 4'-pentyl-4-cyanobiphenyl (5CB), from a benzyloxy-protected precursor can be conceptualized as a three-stage process.[1] This strategic sequence ensures high yields and purity of the final product.
-
Act I: Constructing the Core - The Suzuki-Miyaura Coupling. The rigid biphenyl core is assembled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[2][3] In our case, 4-benzyloxyphenylboronic acid is coupled with 4-bromobenzonitrile to yield the protected biphenyl intermediate, 4'-benzyloxy-4-cyanobiphenyl.
-
Act II: The Unveiling - Deprotection via Catalytic Hydrogenolysis. The lynchpin of this strategy is the selective cleavage of the benzyl ether to unmask the hydroxyl group. This is most effectively achieved through catalytic hydrogenolysis, a mild reductive process that uses hydrogen gas and a palladium catalyst.[4][5] This reaction is highly specific for the benzylic C-O bond and leaves other functional groups, such as the nitrile, intact.
-
Act III: Tailoring the Tail - Alkylation via Williamson Ether Synthesis. With the hydroxyl group revealed, the final step is to introduce the desired alkyl chain. The Williamson ether synthesis is a classic and efficient method for this transformation, reacting the phenoxide (formed by treating the phenol with a base) with an alkyl halide to form the final ether linkage.[6][7][8][9][10]
The following diagram, generated using DOT language, illustrates this overarching synthetic strategy.
Caption: Synthetic workflow for n-alkoxy-4'-cyanobiphenyl liquid crystals.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative n-alkoxy-4'-cyanobiphenyl liquid crystal.
Protocol 1: Synthesis of 4'-Benzyloxy-4-cyanobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-benzyloxyphenylboronic acid and 4-bromobenzonitrile.
Materials:
-
4-Benzyloxyphenylboronic acid (1.0 eq)
-
4-Bromobenzonitrile (1.05 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-benzyloxyphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.05 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Solvent Addition: Under the inert atmosphere, add a 5:2:2 mixture of toluene, ethanol, and deionized water.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of 4'-Benzyloxy-4-cyanobiphenyl via Catalytic Hydrogenolysis
This protocol details the removal of the benzyl protecting group to yield 4'-hydroxy-4-cyanobiphenyl.
Materials:
-
4'-Benzyloxy-4-cyanobiphenyl (1.0 eq)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve 4'-benzyloxy-4-cyanobiphenyl in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% palladium on carbon to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4'-hydroxy-4-cyanobiphenyl. The product is often pure enough for the next step, but can be recrystallized if necessary.[4]
Protocol 3: Synthesis of n-Alkoxy-4'-cyanobiphenyl via Williamson Ether Synthesis
This protocol describes the alkylation of 4'-hydroxy-4-cyanobiphenyl to introduce the desired alkoxy tail.
Materials:
-
4'-Hydroxy-4-cyanobiphenyl (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
n-Alkyl halide (e.g., 1-bromopentane for a pentyloxy tail) (1.1 eq)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4'-hydroxy-4-cyanobiphenyl (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone or DMF.[9]
-
Alkyl Halide Addition: Add the n-alkyl halide (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure n-alkoxy-4'-cyanobiphenyl liquid crystal.[1]
Data Presentation: Quantitative Analysis
The following table summarizes typical reaction yields and key physical properties for the synthesis of a representative liquid crystal, 4'-pentyloxy-4-cyanobiphenyl (5OCB).
| Step | Product | Typical Yield (%) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| 1. Suzuki Coupling | 4'-Benzyloxy-4-cyanobiphenyl | 85-95 | 138-140 | N/A |
| 2. Hydrogenolysis | 4'-Hydroxy-4-cyanobiphenyl | >95 | 215-217 | N/A |
| 3. Alkylation | 4'-Pentyloxy-4-cyanobiphenyl (5OCB) | 80-90 | 54-55 | 68 |
Note: Yields are indicative and may vary based on reaction scale and purification efficacy. Transition temperatures are approximate and can be influenced by purity.
Visualization of the Reaction Pathway
The following diagram provides a visual representation of the chemical transformations described in the protocols.
Caption: Reaction scheme for the synthesis of 5OCB.
Conclusion: A Versatile Strategy for Liquid Crystal Design
The use of a benzyloxy protecting group is a highly effective and strategic approach in the synthesis of cyanobiphenyl and other calamitic liquid crystals. This methodology allows for the efficient construction of the biphenyl core via robust cross-coupling reactions, followed by a straightforward deprotection and subsequent functionalization of the terminal hydroxyl group. The protocols detailed herein provide a reliable framework for researchers and scientists in the field of materials science and drug development to synthesize a wide variety of liquid crystalline materials with tailored properties. The purity of the intermediates and the final product is paramount for achieving the desired mesomorphic behavior and electro-optical properties.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: 4-Benzyloxybenzonitrile as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-benzyloxybenzonitrile as a versatile precursor for the synthesis of key pharmaceutical intermediates. The benzonitrile moiety is a recognized pharmacophore in numerous drug candidates, and the benzyloxy group serves as a readily cleavable protecting group for the phenol functionality, which is also a common feature in biologically active molecules. This document outlines the synthesis of a crucial intermediate for the aromatase inhibitor Letrozole, detailing experimental protocols and relevant biological pathways.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure combines a benzonitrile unit, known for its metabolic stability and ability to participate in key binding interactions with biological targets, and a benzyloxy group. The benzyloxy group acts as a protective shield for the phenolic hydroxyl group, which, once deprotected, can serve as a hydrogen bond donor or a site for further functionalization. This strategic combination allows for a range of chemical transformations on other parts of the molecule before the final deprotection step to reveal the active phenolic compound.
One of the most significant applications of intermediates derived from this compound is in the synthesis of non-steroidal aromatase inhibitors. These drugs are a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.
Application: Synthesis of a Letrozole Intermediate
Letrozole is a potent and selective third-generation non-steroidal aromatase inhibitor. A key intermediate in its synthesis is 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. While many synthetic routes start from 4-bromomethylbenzonitrile, this intermediate can be readily synthesized from this compound, highlighting its utility as a readily available and stable starting material.
The proposed synthetic pathway involves two main stages:
-
Synthesis of 4-(Bromomethyl)benzonitrile: This step involves the radical bromination of the benzylic position of the benzyl ether. This transformation is a common and well-established reaction in organic synthesis.
-
Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: This involves the nucleophilic substitution of the bromide with 1,2,4-triazole.
Subsequently, this intermediate is reacted with 4-fluorobenzonitrile to yield Letrozole.
Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)benzonitrile from this compound (Proposed)
This protocol is a standard procedure for benzylic bromination and is proposed for this specific substrate based on established chemical principles.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
This protocol is adapted from established procedures for the synthesis of this key Letrozole intermediate.
Materials:
-
4-(Bromomethyl)benzonitrile
-
1,2,4-Triazole
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane
-
Deionized water
Procedure:
-
To a solution of 1,2,4-triazole (1.2 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to obtain pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Quantitative Data Summary
| Step | Reactants | Product | Solvent | Reagents | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | 4-(Bromomethyl)benzonitrile | CCl₄ | NBS, AIBN | 3-4 | 77 | >85 (Estimated) |
| 2 | 4-(Bromomethyl)benzonitrile, 1,2,4-Triazole | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | DMF | Cs₂CO₃ | 12-16 | RT | >90 |
Note: The yield for Step 1 is an estimation based on similar reported reactions. Actual yields may vary depending on experimental conditions.
Debenzylation Protocol
The final step in many syntheses utilizing this compound as a starting material is the deprotection of the benzyl group to reveal the phenol. Catalytic transfer hydrogenation is a common and efficient method for this transformation.
Protocol 3: Catalytic Transfer Hydrogenation for Debenzylation
Materials:
-
Benzyloxy-protected compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or cyclohexene
-
Methanol or Ethanol
-
Acetic acid (if using cyclohexene)
Procedure:
-
Dissolve the benzyloxy-protected compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (5-10 eq) or cyclohexene (10-20 eq) as the hydrogen donor. If using cyclohexene, add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow for Letrozole Intermediate
Caption: Synthetic pathway from this compound to Letrozole.
Aromatase Inhibition Signaling Pathway
Letrozole functions by inhibiting the aromatase enzyme, which is a key player in the biosynthesis of estrogens. In postmenopausal women, the primary source of estrogen is the conversion of androgens (produced by the adrenal glands) into estrogens in peripheral tissues. By blocking this conversion, Letrozole effectively reduces the levels of estrogen that can stimulate the growth of hormone-receptor-positive breast cancer cells.
Caption: Mechanism of action of Letrozole via aromatase inhibition.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its protected phenolic group allows for a wide range of chemical modifications, making it an ideal starting material for complex molecules. The demonstrated synthetic pathway towards a key intermediate of Letrozole underscores its importance in the development of modern therapeutics for hormone-dependent cancers. The provided protocols and pathways serve as a practical guide for researchers and professionals in the field of drug discovery and development.
Application Notes and Protocols: Synthesis of 4-Benzyloxybenzonitrile via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4-benzyloxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and functional organic materials. The formation of this compound is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes quantitative data for reproducibility. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and ease of use for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including liquid crystals and pharmaceutical agents. Its structure, featuring a benzyl ether linkage to a cyanophenol core, makes it a versatile intermediate. The primary synthetic route to this compound is the Williamson ether synthesis, an S\textsubscript{N}2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide. In this case, the phenoxide is generated from 4-cyanophenol by a base, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.
Reaction Mechanism: Williamson Ether Synthesis
The formation of this compound proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 4-cyanophenol using a base, such as potassium carbonate, to form a potassium phenoxide salt. This phenoxide ion is a potent nucleophile that subsequently attacks the benzylic carbon of benzyl bromide. The reaction occurs in a concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond, resulting in the formation of the desired ether and a bromide salt as a byproduct.[1][2]
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is based on established procedures for Williamson ether synthesis.[3]
Materials:
-
4-Cyanophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Potassium iodide (catalytic amount)
-
Anhydrous acetonitrile
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 4-cyanophenol (1.19 g, 10 mmol), potassium carbonate (3.46 g, 25 mmol), and potassium iodide (166 mg, 1 mmol).
-
Add 80 mL of anhydrous acetonitrile to the flask.
-
While stirring, add benzyl bromide (1.88 g, 11 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reaction at reflux with vigorous stirring for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with brine to separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final product as a white solid.
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 4-Cyanophenol | 119.12 | 10 | 1.19 | - | 1.0 |
| Benzyl Bromide | 171.04 | 11 | 1.88 | 1.3 | 1.1 |
| Potassium Carbonate | 138.21 | 25 | 3.46 | - | 2.5 |
| Potassium Iodide | 166.00 | 1 | 0.166 | - | 0.1 |
| Acetonitrile | 41.05 | - | - | 80 | - |
| This compound (Product) | 209.24 | ~10 (Theoretical) | ~2.10 (Theoretical) | - | - |
Note: The reported yield for this reaction is approximately 100%.[3] Actual yields may vary depending on experimental conditions and purification.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4-benzyloxybenzonitrile, a key intermediate in the development of pharmaceuticals, agrochemicals, and liquid crystals.[1] The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a benzyl ether and a nitrile group, allows for diverse chemical transformations. The primary synthetic route involves the reaction of 4-hydroxybenzonitrile with a benzyl halide in the presence of a base. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ from 4-hydroxybenzonitrile, acts as a nucleophile and displaces the halide from the benzyl halide.[2][3]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: Synthesis of this compound via Williamson Ether Synthesis.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxybenzonitrile | 1.0 eq | |
| Benzyl Bromide | 1.0-1.2 eq | |
| Potassium Carbonate | 1.5-2.0 eq | |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 5-10 mL/g of 4-hydroxybenzonitrile | |
| Reaction Conditions | ||
| Temperature | 80-100 °C | [4] |
| Time | 3-8 hours | [2][3][4] |
| Product Information | ||
| Molecular Formula | C₁₄H₁₁NO | [5][6] |
| Molecular Weight | 209.25 g/mol | [5][6] |
| Melting Point | 87-88 °C or 94-96 °C | [5][6] |
| Appearance | White to off-white solid | |
| Typical Yield | 70-95% | [2] |
Experimental Protocol
This protocol is based on established procedures for Williamson ether synthesis.
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 4-hydroxybenzonitrile).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide. To this suspension, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which should cause the product to precipitate.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove any remaining DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified crystals.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
IR Spectroscopy: Obtain an IR spectrum to identify the characteristic functional groups (e.g., nitrile, ether).
-
Logical Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-Benzyloxybenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzonitrile is a versatile organic compound that serves as a key building block in the synthesis of advanced functional materials. Its rigid molecular structure, featuring a polar nitrile group and a bulky benzyloxy substituent, makes it an attractive precursor for the design of materials with specific thermal, optical, and electronic properties. This document provides a comprehensive overview of the applications of this compound in materials science, with a primary focus on its well-established role in the synthesis of liquid crystals. Detailed experimental protocols, quantitative data, and visual workflows are presented to guide researchers in this field.
I. Application in Liquid Crystal Synthesis
This compound and its derivatives are extensively used in the synthesis of calamitic (rod-shaped) liquid crystals. The presence of the terminal benzyloxy group influences the mesomorphic properties, such as the thermal stability and the type of liquid crystalline phases observed.[1] The nitrile group contributes to a strong dipole moment, which is a crucial factor for applications in display technologies.[2][3]
Two prominent classes of liquid crystals synthesized from precursors containing the 4-benzyloxy moiety are Schiff bases and phenyl benzoates.
A. Schiff Base Liquid Crystals
Schiff base liquid crystals are readily synthesized through the condensation reaction of an aromatic aldehyde with a primary amine. The resulting imine linkage (-CH=N-) is not only stable but also contributes to the linearity and rigidity of the molecule, which is essential for the formation of liquid crystalline phases.[1] While this compound itself would require conversion of the nitrile to an aldehyde, the closely related 4-benzyloxybenzaldehyde is a common starting material for this type of liquid crystal.
The following table summarizes the phase transition temperatures and enthalpy changes for a homologous series of Schiff base liquid crystals derived from 4-benzyloxybenzaldehyde.[1]
| Compound (n) | Alkoxy Chain Length | Transition | Temperature (°C) | ΔH (kJ/mol) |
| I6 | 6 | Cr → SmA | 108.0 | - |
| SmA → Iso | 124.0 | 5.5 | ||
| I8 | 8 | Cr → SmA | 115.0 | - |
| SmA → Iso | 129.0 | 5.7 | ||
| I16 | 16 | Cr → SmA | 119.0 | - |
| SmA → Iso | 128.0 | 6.1 |
Cr: Crystalline, SmA: Smectic A, Iso: Isotropic Liquid
Materials:
-
4-Benzyloxybenzaldehyde
-
4-Hexyloxyaniline
-
Absolute Ethanol
Procedure:
-
Dissolve 4-benzyloxybenzaldehyde (0.01 mol) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To the stirred solution, add 4-hexyloxyaniline (0.01 mol).
-
Heat the reaction mixture to reflux and maintain for two hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the crude product and wash with cold absolute ethanol.
-
Recrystallize the product from absolute ethanol to obtain colorless crystals.
Characterization:
-
Yield: 93%
-
Melting Point: 135 °C
-
FTIR (KBr, cm-1): 3037 (sp2 =C-H), 2931 (sp3 -C-H), 1614 (C=N)[1]
B. Phenyl Benzoate Liquid Crystals
Phenyl benzoate derivatives are another significant class of calamitic liquid crystals known for their thermal stability.[4] The synthesis typically involves the esterification of a substituted benzoic acid with a substituted phenol. 4-Benzyloxyphenol, which can be derived from this compound, is a key precursor in this synthesis.
Materials:
-
4-(4-n-dodecyloxybenzoyloxy)benzoic acid
-
4-Benzyloxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Dichloromethane (CH2Cl2)
Procedure:
-
In a 250-mL round-bottomed flask under an argon atmosphere, dissolve 4-(4-n-dodecyloxybenzoyloxy)benzoic acid (3.0 mmol), 4-benzyloxyphenol (3.3 mmol), DCC (4.8 mmol), and DMAP (0.3 mmol) as a catalyst in 70 mL of dry dichloromethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (eluent: CHCl3).
-
Filter the resulting mixture through silica gel and wash with CH2Cl2.
-
Remove the volatile components in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with CHCl3, to yield colorless crystals.
Characterization:
-
Yield: 76%
II. Potential Applications in Polymers and Organic Electronics
While the primary application of this compound in materials science is in the synthesis of liquid crystals, the benzonitrile functional group offers potential for its use in other areas, although these are less explored.
A. Polymer Synthesis
Benzonitrile derivatives can be used in the synthesis of polymers. For instance, phthalonitrile monomers, which contain two cyano groups, can undergo polymerization to form highly cross-linked, thermally stable polymers.[5] Although this compound is a mononitrile, it could potentially be incorporated as a co-monomer to modify the properties of polymers. The benzyloxy group could enhance solubility or introduce specific functionalities. However, direct reports on the use of this compound as a monomer in polymerization are scarce in the current literature.
B. Organic Electronics
Organic molecules containing nitrile groups are of interest in the field of organic electronics, particularly for organic field-effect transistors (OFETs).[6] The electron-withdrawing nature of the nitrile group can influence the electronic properties of the molecule, potentially leading to materials with n-type semiconductor characteristics. The rigid core of this compound could facilitate molecular packing, which is crucial for efficient charge transport. However, there is currently a lack of specific research demonstrating the application of this compound in organic semiconductor devices.
Conclusion
This compound is a valuable building block in materials science, with its most prominent and well-documented application being the synthesis of calamitic liquid crystals. Its derivatives, particularly Schiff bases and phenyl benzoates, exhibit interesting mesomorphic properties that are tunable by modifying the molecular structure. While the benzonitrile moiety suggests potential for applications in polymer synthesis and organic electronics, these areas remain largely unexplored for this specific compound. Further research is needed to fully elucidate the potential of this compound in these emerging fields.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flexible organic field-effect transistors-based biosensors: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Organic Compounds from 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-benzyloxybenzonitrile in creating novel organic compounds with applications in medicinal chemistry and materials science. Detailed protocols for key transformations are provided to facilitate the practical application of this versatile building block.
Introduction
This compound is a valuable starting material in organic synthesis. The presence of the benzyloxy group provides a stable protecting group for the phenolic hydroxyl, while the nitrile functionality serves as a versatile handle for various chemical transformations. The aromatic ring can participate in cross-coupling reactions to generate complex biaryl systems, which are common scaffolds in pharmaceuticals and liquid crystals.[1] Benzonitrile derivatives, in general, are indispensable in modern chemical synthesis due to their inherent reactivity.[2]
Key Applications
Derivatives of this compound have shown significant potential in several areas of research and development:
-
Medicinal Chemistry: The biphenyl moiety is a key structural feature in many biologically active compounds.[3] For instance, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical target in cancer immunotherapy.[4][5]
-
Materials Science: The rigid, rod-like structure of biphenyl derivatives makes them suitable candidates for the development of liquid crystals.[6][7] Fluorinated benzonitrile derivatives containing a biphenyl core are used as advanced liquid crystal intermediates.[1]
-
Organic Synthesis: The nitrile group can be transformed into other functional groups such as carboxylic acids (via hydrolysis) or amines (via reduction), further expanding the synthetic possibilities.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-4'-biphenylcarbonitrile via Williamson Ether Synthesis
This protocol describes the synthesis of a biphenyl derivative where the this compound moiety is constructed through a Williamson ether synthesis.
Reaction Scheme:
References
- 1. dakenchem.com [dakenchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dode" by EMİNE BALKANLI, FATİH ÇAKAR et al. [journals.tubitak.gov.tr]
- 8. benchchem.com [benchchem.com]
- 9. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzonitrile is a key intermediate in the synthesis of various organic molecules, finding applications in medicinal chemistry and materials science. Its structure, featuring a benzyloxy group ortho to a nitrile, makes it a versatile building block for the introduction of these functionalities into more complex scaffolds. This document provides a detailed protocol for the synthesis of this compound via a Williamson ether synthesis, a robust and widely used method for the formation of ethers. The reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide ion generated from 4-cyanophenol.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 4-cyanophenol with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar apathetic solvent like acetone.
Chemical Equation:
HO-C₆H₄-CN + Br-CH₂-C₆H₅ --(K₂CO₃, Acetone)--> C₆H₅-CH₂-O-C₆H₄-CN + KBr + KHCO₃
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 112-114 | - |
| Benzyl Bromide | C₇H₇Br | 171.04 | -3 | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | - |
| This compound | C₁₄H₁₁NO | 209.24 | 92-94 | ¹H NMR (CDCl₃, 400 MHz): δ 7.59 (d, J=8.8 Hz, 2H), 7.43-7.32 (m, 5H), 7.03 (d, J=8.8 Hz, 2H), 5.13 (s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 162.0, 136.1, 134.0, 128.8, 128.4, 127.4, 119.0, 115.6, 105.4, 70.6. |
Experimental Protocol
This protocol is adapted from a well-established Williamson ether synthesis procedure for a similar compound.[1]
Materials and Reagents:
-
4-Cyanophenol
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
n-Hexane
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanophenol (e.g., 0.1 mol, 11.91 g), anhydrous potassium carbonate (e.g., 0.15 mol, 20.73 g), and anhydrous acetone (e.g., 200 mL).
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (e.g., 0.11 mol, 18.81 g, 13.1 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the acetone using a rotary evaporator. c. To the residue, add deionized water (e.g., 150 mL) and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (e.g., 3 x 75 mL). e. Combine the organic layers and wash sequentially with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a mixture of n-hexane and ethyl acetate to yield a white to off-white crystalline solid.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow of the this compound synthesis.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 4-Benzyloxybenzonitrile as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-benzyloxybenzonitrile as a versatile intermediate in the synthesis of various agrochemicals. The benzyl group serves as an effective protecting group for the phenolic hydroxyl of 4-cyanophenol, a critical precursor for several commercially important herbicides and insecticide intermediates. This document outlines detailed synthetic protocols, presents quantitative data in a structured format, and visualizes the synthetic pathways and biological mechanisms of action.
Overview of Synthetic Strategy
This compound is strategically employed in multi-step syntheses where the reactivity of the phenolic hydroxyl group needs to be masked. The typical synthetic workflow involves:
-
Deprotection: The initial step is the removal of the benzyl protecting group from this compound to yield the key intermediate, 4-cyanophenol (p-hydroxybenzonitrile).
-
Functionalization: The exposed phenolic hydroxyl group of 4-cyanophenol is then subjected to various chemical transformations to build the final agrochemical scaffold. This can include halogenation, etherification, or other modifications.
-
Derivatization (Optional): In some cases, further derivatization of the synthesized active ingredient is performed to enhance its properties, such as lipophilicity and formulation stability.
.
Caption: General synthetic workflow from this compound.
Application in Herbicide Synthesis: Bromoxynil and Ioxynil
4-Cyanophenol, derived from this compound, is a direct precursor to the selective, post-emergence herbicides bromoxynil and ioxynil. These compounds are effective against a wide range of broadleaf weeds.
Synthetic Pathway
The synthesis involves the deprotection of this compound followed by the electrophilic halogenation of the resulting 4-cyanophenol.
.
Caption: Synthesis of Bromoxynil and Ioxynil.
Experimental Protocols
Protocol 1: Deprotection of this compound to 4-Cyanophenol
This protocol utilizes catalytic transfer hydrogenation for the efficient removal of the benzyl protecting group.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Formic acid (or other hydrogen donors like 2-propanol)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
To the stirred suspension, add formic acid (2-3 equivalents) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford 4-cyanophenol.
-
Protocol 2: Synthesis of Bromoxynil from 4-Cyanophenol
-
Materials:
-
4-Cyanophenol (p-hydroxybenzonitrile)
-
Bromine
-
50% Hydrogen peroxide
-
Water
-
Sodium carbonate
-
-
Procedure:
-
In a suitable reaction vessel, suspend 4-cyanophenol (1 equivalent, e.g., 23.8 g, 0.2 mol) in water (e.g., 200 g).[1]
-
Heat the mixture to 50-60°C.[1]
-
Concurrently, add bromine (1 equivalent, e.g., 32 g, 0.2 mol) and 50% hydrogen peroxide (2 equivalents, e.g., 27.2 g, 0.4 mol) dropwise over approximately 4 hours.[1]
-
After the addition is complete, maintain the temperature for an additional 30 minutes.[1]
-
Monitor the reaction for completion by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, add a small amount of sodium carbonate to neutralize any remaining acid and to decompose excess hydrogen peroxide.[1]
-
Cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain bromoxynil.
-
Protocol 3: Synthesis of Ioxynil from 4-Cyanophenol
-
Materials:
-
4-Hydroxybenzonitrile
-
Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent
-
Glacial acetic acid (solvent)
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
Dissolve 4-hydroxybenzonitrile in glacial acetic acid in a reaction vessel.[2]
-
Slowly add a solution of the iodinating agent (e.g., iodine monochloride in glacial acetic acid) to the reaction mixture while maintaining the temperature. The molar ratio of the iodinating agent to 4-hydroxybenzonitrile should be slightly over 2:1 to ensure di-iodination.[2]
-
Stir the reaction mixture for several hours until completion, which can be monitored by TLC or HPLC.[2]
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the crude ioxynil by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Quantitative Data
| Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Cyanophenol | This compound | 10% Pd/C, Formic Acid | Methanol | Room Temp. | 1-3 | >95 |
| Bromoxynil | 4-Cyanophenol | Bromine, H₂O₂ | Water | 50-60 | 4.5 | High |
| Ioxynil | 4-Cyanophenol | Iodine monochloride | Acetic Acid | Ambient to elevated | Several | High |
Mechanism of Action: Photosystem II Inhibition
Bromoxynil and ioxynil act by inhibiting photosynthesis in susceptible plants. They bind to the D1 protein of the photosystem II (PSII) complex in the chloroplast thylakoid membranes, blocking the electron transport chain. This disruption leads to a buildup of reactive oxygen species, causing rapid cell membrane damage, chlorosis, and necrosis.[1][3][4]
.
Caption: Inhibition of Photosystem II by Bromoxynil/Ioxynil.
Application in Insecticide Synthesis: 4-(4-Alkylphenoxy)benzylamine Intermediates
This compound can be a precursor to 4-(4-alkylphenoxy)benzonitriles, which are then reduced to 4-(4-alkylphenoxy)benzylamines. These benzylamines are valuable intermediates for the synthesis of certain insecticides and acaricides.
Synthetic Pathway
The synthesis involves the etherification of 4-cyanophenol (from deprotection of this compound) with a 4-alkylphenol derivative, followed by the reduction of the nitrile group.
.
Caption: Synthesis of 4-(4-Alkylphenoxy)benzylamine.
Experimental Protocol
Protocol 4: Synthesis of 4-(4-Methylphenoxy)benzonitrile
-
Materials:
-
p-Cresol
-
Potassium hydroxide
-
Toluene
-
4-Chlorobenzonitrile
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
A mixture of p-cresol (e.g., 10.0 g), 50% potassium hydroxide (e.g., 10.3 g), and toluene (e.g., 100 ml) is heated and stirred under a nitrogen atmosphere at a bath temperature of 140°C.
-
Toluene and the generated water are distilled off.
-
The mixture is cooled to 50°C.
-
To this mixture, add 4-chlorobenzonitrile (e.g., 12.7 g) in N,N-dimethylformamide (e.g., 100 ml).
-
The reaction mixture is stirred, and upon completion, it is worked up by pouring into water and extracting with a suitable solvent like ethyl acetate.
-
The organic phase is concentrated, and the product can be purified by crystallization.
-
Protocol 5: Reduction of 4-(4-Methylphenoxy)benzonitrile to 4-(4-Methylphenoxy)benzylamine
This protocol utilizes catalytic hydrogenation for the reduction of the nitrile.
-
Materials:
-
4-(4-Methylphenoxy)benzonitrile
-
Modified nano nickel catalyst (or Raney Nickel)
-
Ammonia water
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor, add 4-(4-methylphenoxy)benzonitrile, ethanol, ammonia water, and the nickel catalyst.
-
Pressurize the reactor with hydrogen gas.
-
The reaction is carried out at an elevated temperature and pressure.
-
Monitor the reaction for the consumption of hydrogen.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired benzylamine.
-
Quantitative Data
| Product | Starting Material | Key Reagents | Catalyst | Solvent | Conditions |
| 4-(4-Methylphenoxy)benzonitrile | p-Cresol, 4-Chlorobenzonitrile | KOH | - | Toluene, DMF | 140°C |
| 4-(4-Methylphenoxy)benzylamine | 4-(4-Methylphenoxy)benzonitrile | H₂, Ammonia | Modified nano Ni | Ethanol | High Pressure, Elevated Temp. |
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of a range of agrochemicals. Its primary role as a protected form of 4-cyanophenol allows for the strategic and efficient synthesis of important herbicides like bromoxynil and ioxynil, as well as key intermediates for insecticides. The protocols outlined in these application notes provide a solid foundation for researchers and professionals in the agrochemical industry to develop and optimize synthetic routes to these vital crop protection agents.
References
- 1. Herbicide effect on the photodamage process of photosystem II: fourier transform infrared study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. wssa.net [wssa.net]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzonitrile (also known as 4-cyanophenol) with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
The key reagents include:
-
Substrate: 4-Hydroxybenzonitrile
-
Alkylating Agent: Benzyl chloride or Benzyl bromide
-
Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium hydroxide (KOH), or sodium hydride (NaH).
-
Solvent: Acetone, acetonitrile, N,N-dimethylformamide (DMF), or a two-phase system with a phase-transfer catalyst.
-
Phase-Transfer Catalyst (optional): A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is often used to facilitate the reaction in a biphasic system.
Q3: What are the common by-products observed in the synthesis of this compound?
Several by-products can form during the synthesis, primarily due to side reactions of the starting materials and reagents. The formation and quantity of these by-products are highly dependent on the reaction conditions.
Troubleshooting Guide
Problem 1: Low Yield of this compound
A low yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 4-Hydroxybenzonitrile | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and of high purity. |
| Poor Solubility of the Phenoxide Salt | Choose a more polar aprotic solvent like DMF to better solvate the phenoxide intermediate. |
| Side Reactions of Benzyl Halide | Add the benzyl halide slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If the reaction is sluggish, a moderate increase in temperature may be necessary. |
| Decomposition of Product or Reagents | Avoid excessively high temperatures, which can lead to degradation. Ensure all reagents are of high quality. |
Problem 2: Presence of Significant Impurities in the Product
The isolation of pure this compound can be hampered by the presence of various by-products.
Table of Common By-products and Mitigation Strategies
| By-product | Structure | Formation Conditions | Mitigation Strategies |
| Unreacted 4-Hydroxybenzonitrile | HO-C₆H₄-CN | Incomplete reaction. | Ensure a slight excess of the benzylating agent and base. Increase reaction time or temperature as needed. |
| Unreacted Benzyl Halide | C₆H₅CH₂-X (X=Cl, Br) | Incomplete reaction. | Use a slight excess of 4-hydroxybenzonitrile. Quench the reaction properly to remove unreacted electrophile. |
| Dibenzyl Ether | (C₆H₅CH₂)₂O | Reaction of benzyl halide with benzyl alcohol (formed from hydrolysis of benzyl halide) or with the benzyloxide ion.[1][2][3] | Use anhydrous conditions. Add the benzyl halide slowly. Avoid high concentrations of the benzylating agent. |
| Benzyl Alcohol | C₆H₅CH₂-OH | Hydrolysis of benzyl chloride in the presence of water or hydroxide ions.[4] | Ensure anhydrous reaction conditions. Use a non-hydroxide base like K₂CO₃ or NaH. |
| C-Alkylated Products | e.g., 2-Benzyl-4-cyanophenol | High temperatures and the use of certain catalysts can favor Friedel-Crafts C-alkylation over O-alkylation.[5][6] | Use milder reaction conditions (lower temperature). Employ conditions that favor O-alkylation, such as the use of a polar aprotic solvent. |
| Quaternary Ammonium Salts | [R₄N]⁺X⁻ | Decomposition or side reactions of the phase-transfer catalyst. | Use a stable phase-transfer catalyst and avoid excessive heat. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Visualizations
Reaction Pathway and By-product Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of key by-products.
This diagram outlines the desired SN2 reaction leading to the product and the common side reactions that result in the formation of impurities. Understanding these pathways is crucial for optimizing the reaction conditions to maximize the yield of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2 [yyhx.ciac.jl.cn]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
purification of 4-Benzyloxybenzonitrile from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-benzyloxybenzonitrile from unreacted starting materials, primarily 4-hydroxybenzonitrile and benzyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound contains unreacted 4-hydroxybenzonitrile. How can I remove it?
A1: 4-Hydroxybenzonitrile is significantly more polar than this compound due to the presence of the hydroxyl group. This difference in polarity is the key to their separation. You have two primary methods:
-
Aqueous Extraction: During the reaction work-up, washing the organic layer with an aqueous base solution (e.g., 1M sodium hydroxide) will deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, forming a water-soluble sodium salt. This salt will partition into the aqueous layer, effectively removing it from your organic phase containing the desired product. Repeat the wash several times to ensure complete removal.
-
Column Chromatography: If extraction is insufficient, column chromatography is highly effective. 4-Hydroxybenzonitrile will be strongly adsorbed by the silica gel and will elute much later than the less polar this compound.
Q2: I have residual benzyl bromide in my product mixture. What is the best way to eliminate it?
A2: Benzyl bromide is a non-polar and reactive compound. Several methods can be employed for its removal:
-
Distillation/Evaporation under Reduced Pressure: If your product is thermally stable, excess benzyl bromide can often be removed by rotary evaporation, possibly at a slightly elevated temperature, as it is more volatile than the product.
-
Column Chromatography: Benzyl bromide is non-polar and will elute very quickly from a silica gel column, typically with a non-polar solvent like hexane or petroleum ether. Your product, being more polar, will elute later.
-
Chemical Scavenging: Quenching the reaction mixture with a nucleophilic amine, such as triethylamine, can convert the remaining benzyl bromide into a quaternary ammonium salt, which is typically water-soluble and can be removed by aqueous extraction.
Q3: My TLC plate shows streaks instead of distinct spots. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting.
-
Inappropriate Solvent System: If the solvent is too polar, the compounds may travel up the plate without proper separation, leading to streaking. Conversely, if the solvent is not polar enough, the compounds may not move from the baseline. Experiment with different solvent polarities.
-
Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue.
-
Insoluble Material: The presence of insoluble impurities in your sample can also lead to streaking at the baseline. Ensure your sample is fully dissolved before spotting.
Q4: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Lower the cooling temperature: Try cooling the solution more gradually. Slow cooling encourages the formation of well-defined crystals.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Note that these are starting points and may require optimization for your specific reaction mixture.
| Purification Method | Parameter | Recommended Value/System | Expected Outcome |
| Thin Layer Chromatography (TLC) | Stationary Phase | Silica Gel 60 F254 | - |
| Mobile Phase | Hexane:Ethyl Acetate (4:1 to 2:1 v/v) | * Benzyl Bromide: High Rf* This compound: Intermediate Rf* 4-Hydroxybenzonitrile: Low Rf | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | - |
| Eluent System | Gradient elution: Start with 100% Hexane, gradually increase to Hexane:Ethyl Acetate (9:1 v/v), then up to (4:1 v/v) | * Benzyl Bromide: Elutes first with non-polar solvent.* This compound: Elutes after benzyl bromide as polarity increases.* 4-Hydroxybenzonitrile: Elutes last or remains on the column. | |
| Recrystallization | Solvent System | Ethanol, or a mixture of Ethanol/Water or Ethanol/THF.[1] | Formation of white to off-white crystals of pure this compound upon cooling. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of Hexane:Ethyl Acetate (e.g., 3:1 v/v).
-
Visualize the spots under UV light (254 nm). Identify the spots corresponding to benzyl bromide (highest Rf), this compound (intermediate Rf), and 4-hydroxybenzonitrile (lowest Rf). This will help in selecting the appropriate fractions to collect during column chromatography.
2. Column Packing:
-
Select a glass column of appropriate size for the amount of crude product (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica gel until the top surface is just moist.
4. Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% Hexane) to remove any unreacted benzyl bromide.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with a 95:5 Hexane:Ethyl Acetate mixture and progressing to 80:20).
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization, assuming the bulk of impurities have been removed by a preliminary method like an aqueous wash.
1. Solvent Selection:
-
Place a small amount of the crude product into a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol).
-
If the solid dissolves readily at room temperature, the solvent is not suitable.
-
If the solid is sparingly soluble at room temperature, heat the test tube gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate. An ethanol/water or ethanol/THF mixture can also be tested.[1]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Visualizations
Caption: Decision tree for selecting the appropriate purification method.
Caption: Workflow for purification by column chromatography.
References
Technical Support Center: Synthesis of 4-Benzyloxybenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of 4-Benzyloxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzonitrile with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.[3]
Q2: My reaction yield is consistently low. What are the common causes? A2: Low yields can typically be attributed to several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, leading to unreacted starting material.[4]
-
Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed efficiently, or the reaction time may be insufficient.[5][6]
-
Poor Reagent Quality: The benzylating agent may have degraded, or the solvent may not be anhydrous, leading to side reactions or inhibition of the desired reaction.[6]
-
Side Reactions: Competing reactions, such as C-alkylation at the aromatic ring, can consume starting materials and reduce the yield of the desired O-alkylated product.[4]
Q3: What are the potential side products in this synthesis? A3: The primary side product of concern is the C-alkylated isomer, where the benzyl group attaches to the carbon atom of the aromatic ring instead of the oxygen atom. Other potential impurities can arise from the decomposition of reagents or, under harsh conditions, hydrolysis of the nitrile group.[4]
Q4: How can the formation of side products be minimized? A4: To minimize side reactions, consider the following strategies:
-
Choice of Solvent: Using aprotic polar solvents like DMF or DMSO can favor O-alkylation.[4]
-
Choice of Base: While a strong base is needed for deprotonation, using a bulky base can sterically hinder C-alkylation.[4]
-
Temperature Control: Running the reaction at the optimal temperature is crucial. Excessively high temperatures can promote side reactions and product degradation.[6]
Q5: What is a phase-transfer catalyst (PTC) and is it beneficial for this synthesis? A5: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[7][8] For the synthesis of this compound, which involves a solid salt (the phenoxide) and an organic-soluble benzyl halide, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly beneficial. It transports the phenoxide anion into the organic phase, often leading to faster reaction rates, milder reaction conditions, and improved yields.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of 4-Hydroxybenzonitrile | 1. Insufficiently strong base: The chosen base (e.g., K₂CO₃) is not fully deprotonating the phenol. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Inactive benzylating agent: Benzyl bromide/chloride has degraded over time. 4. Poor solubility of reactants: The phenoxide salt is not soluble in the reaction solvent. | 1. Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. 2. Gradually increase the reaction temperature, monitoring by TLC. 3. Use a fresh, pure sample of the benzylating agent. 4. Use a solvent that better solubilizes the reactants (e.g., DMF, DMSO) or add a phase-transfer catalyst.[4][9] |
| Formation of Multiple Products (Observed on TLC) | 1. Competing C-alkylation: The benzyl group is alkylating the aromatic ring. 2. Reagent decomposition: High temperatures may be degrading the product or reactants. | 1. Use a less polar, aprotic solvent. Employ a bulkier base to sterically hinder ring alkylation. 2. Optimize the reaction temperature by running small-scale trials. Monitor the reaction closely and stop it once the starting material is consumed.[4] |
| Reaction is Sluggish or Stalls | 1. Two-phase system limitations: The solid phenoxide salt has limited contact with the dissolved benzyl halide. | 1. Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to shuttle the phenoxide into the organic phase.[7][10] 2. Ensure vigorous stirring to maximize the interfacial area between phases. |
| Difficult Product Isolation / Emulsion during Workup | 1. Formation of stable emulsions during the aqueous wash. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. If solids are present, filter the combined organic layers through a pad of Celite. |
Comparative Analysis of Reaction Conditions
The yield of this compound is highly dependent on the specific reaction conditions employed. The following table summarizes expected outcomes based on different methodologies derived from the principles of Williamson ether synthesis.
| Base | Solvent | Catalyst | Temperature | Expected Yield | Key Considerations |
| K₂CO₃ | Acetone | None | Reflux (~56°C) | Moderate | A common, mild approach but may be slow and require long reaction times. |
| K₂CO₃ | Acetone | TBAB | Reflux (~56°C) | Good to High | The PTC accelerates the reaction, leading to higher yields in shorter times.[9] |
| NaH | DMF | None | 0°C to RT | High to Very High | A very effective system due to the strong base and polar aprotic solvent. Requires anhydrous conditions as NaH reacts violently with water.[12] |
| NaOH (aq) | Dichloromethane | TBAB | RT to Reflux | Good to High | A classic phase-transfer catalysis setup, avoiding the need for expensive anhydrous solvents.[10] |
TBAB: Tetrabutylammonium Bromide DMF: N,N-Dimethylformamide RT: Room Temperature
Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
-
Reaction Setup: To a round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per 1 g of 4-hydroxybenzonitrile).
-
Reagent Addition: Add benzyl bromide (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Optimized Synthesis using a Phase-Transfer Catalyst (PTC)
-
Reaction Setup: To a round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and acetone (10 mL per 1 g of 4-hydroxybenzonitrile).
-
Reagent Addition: Add benzyl bromide (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically much faster than the non-catalyzed version and should be monitored by TLC.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1. The yield is expected to be significantly higher.[9]
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) in the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. iajpr.com [iajpr.com]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Benzyloxybenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully recrystallizing 4-Benzyloxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable recrystallization solvent for this compound?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Based on available data, methanol is a promising solvent as this compound is described as being "almost transparent in hot Methanol"[1][2]. Ethanol may also be a suitable candidate, as a structurally similar compound, 4-benzyloxy-3-methoxy-benzonitrile, can be recrystallized from an ethanol/water mixture[3]. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in various common laboratory solvents.
Q2: What are the ideal properties of a recrystallization solvent?
An ideal recrystallization solvent should:
-
Completely dissolve the solute at its boiling point.
-
Dissolve the solute sparingly or not at all at low temperatures.
-
Not react with the solute.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the solute to prevent "oiling out". The melting point of this compound is 94°C[2].
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Q3: What should I do if my compound "oils out" instead of crystallizing?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly.
-
Consider using a different solvent or a mixed solvent system.
Q4: How can I improve the yield of my recrystallization?
Low yield can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: Ensure your filtration apparatus is pre-heated if performing a hot filtration to remove insoluble impurities.
-
Incomplete crystallization: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.
Q5: What should I do if no crystals form upon cooling?
If crystals do not form, the solution may be supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Cooling: Further cool the solution in an ice bath.
-
Reducing solvent: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Q6: The recrystallized product is still impure. What went wrong?
If the product remains impure, consider the following:
-
Inappropriate solvent choice: The solvent may not have effectively differentiated between the compound and the impurities. A different solvent or a mixed solvent system might be necessary.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow for slow cooling to promote the formation of purer crystals.
-
Incomplete removal of mother liquor: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Inappropriate solvent- Insufficient solvent volume- Insufficient heating | - Test solubility in a different solvent.- Add more solvent in small increments.- Ensure the solvent is heated to its boiling point. |
| "Oiling out" | - Cooling is too rapid.- Solvent boiling point is higher than the compound's melting point.- High concentration of impurities. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Choose a lower-boiling point solvent.- Consider a preliminary purification step. |
| No crystal formation | - Solution is too dilute (too much solvent).- Supersaturation. | - Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. |
| Low crystal yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Washing with solvent that is not ice-cold. | - Use the minimum amount of hot solvent.- Preheat the filtration apparatus.- Cool the solution in an ice bath after it reaches room temperature.- Use a minimal amount of ice-cold solvent for washing. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, shaking after each addition, until a total of 1 mL has been added. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.
-
Observe the solubility at the elevated temperature.
-
Allow the solution to cool to room temperature and then place it in an ice bath. Observe the formation of crystals.
-
Repeat this procedure for a range of solvents to identify the most suitable one.
Recrystallization Protocol for this compound
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol). Heat the mixture to the boiling point of the solvent while stirring. Continue adding the solvent in small portions until the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the melting point.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 52805-36-4 | [2] |
| Molecular Formula | C₁₄H₁₁NO | [2] |
| Molecular Weight | 209.24 g/mol | [2] |
| Melting Point | 94 °C | [2] |
| Appearance | White to almost white powder/crystal | [2] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization | Reference(s) |
| Methanol | Sparingly Soluble (Inferred) | Soluble ("almost transparency") | Good | [1][2] |
| Ethanol | Likely Sparingly Soluble | Likely Soluble | Potentially Good (based on similar compound) | [3] |
| Isopropanol | To be determined experimentally | To be determined experimentally | To be determined experimentally | |
| Ethyl Acetate | To be determined experimentally | To be determined experimentally | To be determined experimentally | |
| Toluene | To be determined experimentally | To be determined experimentally | To be determined experimentally | |
| Heptane/Hexane | To be determined experimentally | To be determined experimentally | To be determined experimentally | |
| Water | Insoluble (Inferred) | Insoluble (Inferred) | Poor (likely good as an anti-solvent) |
Note: The solubility of this compound in many common solvents has not been explicitly reported. The information in Table 2 is based on available data and chemical principles. Experimental verification is highly recommended.
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis and Purification of 4-Benzyloxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-benzyloxybenzonitrile, with a focus on the removal of excess benzyl bromide from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzonitrile with a base to form a phenoxide, which then acts as a nucleophile and attacks benzyl bromide in an SN2 reaction to form the desired ether.[1][2]
Q2: Why is it necessary to remove excess benzyl bromide from the reaction mixture?
A2: Excess benzyl bromide is often used to ensure the complete consumption of the starting 4-hydroxybenzonitrile. However, benzyl bromide is a lachrymator and a skin irritant, and its presence can complicate the purification of the final product.[3] Residual benzyl bromide can also interfere with subsequent reaction steps or biological assays.
Q3: What are the primary methods for removing unreacted benzyl bromide?
A3: The primary methods for removing unreacted benzyl bromide include chemical scavenging, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the properties of the product, and the available equipment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or no product yield | Incomplete deprotonation of 4-hydroxybenzonitrile. | - Ensure anhydrous reaction conditions. - Use a sufficiently strong base (e.g., potassium carbonate, sodium hydride). - Use a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction.[4] |
| Inactive benzyl bromide. | - Use freshly distilled or purchased benzyl bromide. Benzyl bromide can degrade over time. | |
| Presence of unreacted 4-hydroxybenzonitrile after the reaction | Insufficient amount of benzyl bromide or base. | - Use a slight excess of benzyl bromide (1.1-1.2 equivalents). - Ensure at least a stoichiometric amount of base is used. |
| Reaction time is too short. | - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][5] | |
| Difficulty in removing excess benzyl bromide | Benzyl bromide co-elutes with the product during column chromatography. | - Optimize the solvent system for column chromatography. A non-polar eluent should allow for the separation of the less polar benzyl bromide from the more polar product.[3] |
| Benzyl bromide co-precipitates with the product during recrystallization. | - Choose a recrystallization solvent or solvent system where the solubility of benzyl bromide is high at both high and low temperatures, while the product's solubility is high at high temperatures and low at low temperatures.[6][7][8] | |
| Formation of side products | O-alkylation vs. C-alkylation of the phenoxide. | - While O-alkylation is generally favored, C-alkylation can occur. Using a polar aprotic solvent can help favor O-alkylation.[4] |
| Hydrolysis of benzyl bromide. | - Ensure anhydrous reaction conditions to prevent the formation of benzyl alcohol. |
Data Presentation
Solubility Data
Quantitative solubility data for benzyl bromide and this compound can be crucial for optimizing purification processes. While exact numerical values (g/100mL) are not always readily available in the literature, the following table summarizes their qualitative solubility in common laboratory solvents based on chemical principles and available information.
| Solvent | Benzyl Bromide Solubility | This compound Solubility | Rationale |
| Hexane | Soluble | Sparingly Soluble | Benzyl bromide is relatively non-polar. This compound has a larger, more polar structure. |
| Toluene | Very Soluble | Soluble | Both compounds are aromatic and will have good solubility in an aromatic solvent. |
| Dichloromethane | Very Soluble | Soluble | A good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Very Soluble | Soluble | A moderately polar solvent that can dissolve both compounds. |
| Acetone | Miscible | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Ethanol | Soluble | Moderately Soluble | The polarity of ethanol will lead to moderate solubility for the product. |
| Methanol | Soluble | Sparingly Soluble | The high polarity of methanol makes it a poorer solvent for the relatively non-polar product. |
| Water | Insoluble | Insoluble | Both are organic compounds with low polarity and are not soluble in water. |
Note: "Very Soluble" implies high solubility, "Soluble" implies good solubility, "Moderately Soluble" implies partial solubility, and "Sparingly Soluble" implies low solubility.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Solvent Selection: A solvent system of ethanol/water or toluene/hexane is often suitable for the recrystallization of this compound. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol (or toluene).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
To the hot solution, add water (or hexane) dropwise until the solution becomes slightly cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water (or toluene/hexane) mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Decision Tree for Removing Excess Benzyl Bromide
Caption: Decision tree for selecting a method to remove excess benzyl bromide.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Benzyloxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my synthesis of this compound. What are the common causes?
A1: Low yields in the Williamson ether synthesis of this compound from 4-cyanophenol and a benzyl halide are often due to several factors:
-
Incomplete Deprotonation of 4-Cyanophenol: The reaction requires the formation of the phenoxide ion, which is the active nucleophile. If the base used is not strong enough or if it is not used in a sufficient amount, the deprotonation will be incomplete.
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Any water in the reaction mixture can consume the base and hydrolyze the benzyl halide, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions. It is advisable to start at a moderate temperature and monitor the reaction's progress.
-
Purity of Reagents: Impurities in the starting materials, such as 4-cyanophenol or benzyl bromide, can lead to undesired side reactions and lower the yield of the target product.
Q2: I am observing a significant amount of a byproduct that is not my desired this compound. What could it be and how can I minimize it?
A2: A common byproduct in this synthesis is dibenzyl ether. This can form if the benzyl halide reacts with benzyl alcohol, which can be generated from the hydrolysis of the benzyl halide if water is present in the reaction mixture. To minimize its formation, it is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
Another possibility is the C-alkylation of the phenoxide, where the benzyl group attaches to the carbon atom of the aromatic ring instead of the oxygen atom. The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
Q3: My product is an oil and is difficult to crystallize. How can I effectively purify it?
A3: Difficulty in crystallization is often due to the presence of impurities. A thorough work-up procedure is essential. This includes washing the organic layer with a dilute base solution to remove any unreacted 4-cyanophenol and with brine to remove salts. If crystallization is still challenging, column chromatography on silica gel is a reliable method for purification. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.
Q4: Which base and solvent combination is best for the synthesis of this compound?
A4: The choice of base and solvent is critical for the success of the Williamson ether synthesis.
-
Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 4-cyanophenol. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. Stronger bases like sodium hydride (NaH) can also be used but require stricter anhydrous conditions.
-
Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic. Acetone, acetonitrile (ACN), and N,N-dimethylformamide (DMF) are good choices. Protic solvents like ethanol can be used but may lead to lower yields due to solvation of the nucleophile.
Data Presentation: Reaction Conditions for Williamson Ether Synthesis
The following table summarizes typical reaction conditions for the Williamson ether synthesis of phenolic compounds, which are analogous to the synthesis of this compound. This data is intended to provide a comparative overview of how different parameters can influence the reaction outcome.
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanophenol | Allyl bromide | K₂CO₃ | Acetone | Reflux | 4 | ~95% | Adapted from[1] |
| 4-Hydroxybenzoic acid | Benzyl chloride | Surfactant/Base | Water | Not Specified | Not Specified | ~92% | [2] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | Not Specified | [1] |
| 4-Ethylphenol | Methyl iodide | NaOH | (Phase Transfer) | Reflux | 1 | Not Specified | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for Williamson ether synthesis of similar phenolic compounds.[1][4]
Materials:
-
4-Cyanophenol
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
5% Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low product yield.
References
troubleshooting failed 4-Benzyloxybenzonitrile synthesis reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxybenzonitrile.
Troubleshooting Failed Reactions
Low yields or complete failure in the synthesis of this compound via the Williamson ether synthesis are common challenges. This guide provides a systematic approach to identifying and resolving potential issues.
Common Problems and Solutions in Question-and-Answer Format
Q1: My reaction has a very low yield or did not proceed at all. What are the primary factors to investigate?
A1: Low or no yield in this synthesis typically points to one of several critical factors:
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the benzyl bromide. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.
-
Ineffective Base: The base is crucial for deprotonating the 4-cyanophenol to form the nucleophilic phenoxide. If the base is old, has been improperly stored, or is not strong enough, the reaction will not proceed efficiently.
-
Poor Reagent Quality: Impurities in the 4-cyanophenol, benzyl bromide, or solvent can lead to unwanted side reactions and lower the yield of the desired product.
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as the decomposition of benzyl bromide.[1] A typical temperature range for this synthesis is 50-100 °C.
Q2: I observe multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?
A2: Several side reactions can occur during the synthesis of this compound:
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at the carbon atoms of the aromatic ring (C-alkylation).[2][3] The use of polar aprotic solvents like DMF or acetone generally favors the desired O-alkylation.[2]
-
Benzyl Bromide Decomposition: Benzyl bromide can decompose, especially at elevated temperatures or in the presence of moisture, to form benzyl alcohol and hydrogen bromide.[4][5]
-
Quaternary Ammonium Salt Formation: If a tertiary amine is present as a contaminant or used as a base, it can react with benzyl bromide to form a quaternary ammonium salt.[6][7]
Q3: How can I improve the yield of my this compound synthesis?
A3: To optimize the yield, consider the following strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A combination of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF often gives high yields.[4]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate and yield, especially in biphasic systems.[8]
-
Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.[9]
Q4: I am having difficulty purifying the final product. What is the recommended purification method?
A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[10] A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice for compounds of this nature.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the this compound synthesis?
A: The synthesis of this compound from 4-cyanophenol and benzyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds via an Sₙ2 mechanism. First, a base is used to deprotonate the hydroxyl group of 4-cyanophenol, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the ether linkage.
Q: Which base is most suitable for this reaction?
A: Both strong and moderately strong bases can be used. Strong bases like sodium hydride (NaH) will irreversibly deprotonate the phenol, driving the reaction to completion. However, they are more hazardous to handle. Moderately strong bases like potassium carbonate (K₂CO₃) are often preferred as they are safer, less expensive, and highly effective, especially when used in a polar aprotic solvent, providing high yields of 4-(benzyloxy)benzonitriles.[4]
Q: What is the ideal solvent for this synthesis?
A: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are generally the best choices. These solvents effectively dissolve the reactants and promote the Sₙ2 reaction pathway, leading to higher yields of the desired O-alkylated product.[2]
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[11] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting materials (4-cyanophenol and benzyl bromide) and the product (this compound). The reaction is considered complete when the spot corresponding to the limiting reactant (usually 4-cyanophenol) is no longer visible on the TLC plate.
Data Presentation
The following tables summarize quantitative data for the synthesis of aryl ethers via the Williamson ether synthesis, providing a basis for comparison of different reaction conditions.
Table 1: Synthesis of 4-(Benzyloxy)benzonitriles
| Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetone | Reflux | Not Specified | 92-99 | [4] |
| Benzyl bromide | K₂CO₃ / KI | Acetonitrile | Reflux | 12 | 100 | [10] |
Table 2: Williamson Ether Synthesis of Analogous Aryl Ethers
| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | 1-Bromohexane | K₂CO₃ | DMF | 80 | 12 | 95 | [1] |
| 4-Hydroxybenzaldehyde | 1-Bromobutane | K₂CO₃ | DMF | 70 | 20 | 95 | [11] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a high-yield procedure for the synthesis of substituted 4-(benzyloxy)benzonitriles.[4]
Materials:
-
4-Cyanophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.5 eq.), and anhydrous acetone.
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Mandatory Visualization
Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for failed synthesis.
Problem-Solution Relationship
Caption: Relationship between problems, causes, and solutions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
purification of 4-Benzyloxybenzonitrile using column chromatography
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 4-Benzyloxybenzonitrile using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended stationary and mobile phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (SiO₂).[1][2][3] A typical mobile phase (eluent) is a mixture of non-polar and polar solvents, most commonly Ethyl Acetate (EtOAc) and Hexane (or petroleum ether).[4][5] The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[3][4]
Q2: My compound is not moving down the column. What should I do?
A2: If your compound remains at the top of the column, the mobile phase is likely not polar enough. To elute your compound, you need to gradually increase the polarity of the eluent.[6] This can be done by incrementally increasing the proportion of the more polar solvent (e.g., Ethyl Acetate) in your mobile phase mixture (e.g., moving from 5% EtOAc in Hexane to 10% EtOAc in Hexane).
Q3: The separation between my desired compound and impurities is poor. How can I improve it?
A3: Poor separation can result from several factors:
-
Incorrect Mobile Phase: The polarity of your solvent system may not be optimal. You should re-evaluate your solvent system using TLC to maximize the difference in Rf values (ΔRf) between this compound and the impurities.[7]
-
Column Overloading: You may have loaded too much crude sample onto the column. A general rule is to use a silica gel to crude sample weight ratio of at least 30:1 to 50:1 for good separation.[8]
-
Flow Rate is Too Fast: An excessively fast flow rate reduces the number of equilibrium exchanges between the stationary and mobile phases, leading to broader bands and poorer separation. If using flash chromatography, reduce the applied pressure.[4]
-
Column Channeling: Cracks or channels in the silica gel bed can cause the sample to move unevenly, resulting in poor separation. This is often caused by the column running dry or improper packing.[9] A new column must be packed.
Q4: I see cracks forming in my silica gel bed. Why is this happening and is it a problem?
A4: Yes, cracks are a significant problem as they lead to poor separation. They typically form when the silica bed runs dry, meaning the solvent level drops below the top of the stationary phase.[10] This can also happen if the column is packed poorly or if heat is generated during elution (e.g., when using very polar solvents like methanol on a large scale). Always ensure the solvent level remains above the silica gel surface throughout the entire purification process.
Q5: My purified fractions contain no product, where did it go?
A5: There are a few possibilities:
-
Compound is still on the column: As in Q2, your eluent may not be polar enough. Try flushing the column with a much more polar solvent (e.g., 50% or 100% Ethyl Acetate) to see if the compound elutes.
-
Compound decomposed on the silica: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If it is acid-sensitive, you can use deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switch to a different stationary phase like alumina.[11]
-
Compound eluted in the solvent front: If your initial solvent system was too polar, the compound may have eluted very quickly with the solvent front in the very first fractions.[9] Always check the first few fractions by TLC.
Q6: My crude sample is not soluble in the mobile phase. How should I load it onto the column?
A6: If your sample has poor solubility in the eluting solvent, you should use the "dry loading" method.[12] Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the solution. Gently remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.[11][12]
Experimental Protocol & Data
Detailed Methodology: Column Chromatography of this compound
-
TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture. Test various ratios of Ethyl Acetate/Hexane. The ideal system will give the this compound an Rf value of ~0.25 and maximize separation from any impurities.
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[1]
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry by mixing silica gel with the initial, least polar mobile phase determined from your TLC analysis.[1]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[10]
-
Open the stopcock to drain some solvent, which helps in compacting the silica bed. Continuously add the slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica.
-
Once packed, add a final protective layer of sand (approx. 1 cm) on top of the silica gel.[10]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound mixture in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary).[12] Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer. Drain the solvent until it is just level with the sand. Wash the flask with a tiny amount of eluent and add this to the column, again draining to the sand level.
-
Dry Loading: (See FAQ Q6) Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.[2]
-
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (Ethyl Acetate) in the mobile phase.[11]
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary Table
| Parameter | Recommended Value/System | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for moderately polar compounds.[2] |
| Mobile Phase | Ethyl Acetate / Hexane | Provides good separation for a wide range of polarities.[4] |
| Optimal Rf | 0.2 - 0.3 | Ensures good separation and reasonable elution time.[3][4] |
| Example Eluent Ratio | 10-20% Ethyl Acetate in Hexane | A typical starting point for compounds of similar polarity. |
| Sample Loading Ratio | 30:1 to 50:1 (Silica:Crude) | Minimizes band broadening and prevents column overloading.[8] |
Visual Troubleshooting Guide
The following workflow provides a visual guide to troubleshooting common issues during column chromatography.
A troubleshooting workflow for common column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rroij.com [rroij.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Analysis of 4-Benzyloxybenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying impurities in 4-benzyloxybenzonitrile using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common impurities I might find in my this compound sample?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. For a typical Williamson ether synthesis, potential impurities include:
-
4-Hydroxybenzonitrile: Unreacted starting material.
-
Benzyl bromide or Benzyl chloride: Unreacted benzylation agent.
-
Benzyl alcohol: Formed from the hydrolysis of the benzylating agent.
-
Dibenzyl ether: Formed by the self-condensation of the benzylating agent.
Q2: My spots are streaking or tailing on the TLC plate. What should I do?
A2: Streaking or tailing of spots can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][2][3] Try diluting your sample and spotting a smaller amount.
-
Highly Polar Compounds: Some highly polar compounds can interact strongly with the silica gel, leading to streaking.[2] While this compound is moderately polar, acidic or basic impurities can cause this issue.
-
Acidic or Basic Impurities: If you suspect acidic impurities (like unreacted 4-hydroxybenzonitrile, which is phenolic), adding a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase can improve spot shape.[1][4][5] For basic impurities, adding a small amount of triethylamine may help.[1][4]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking. Ensure the spotting solvent is as non-polar as possible while still dissolving the sample, and allow the spot to dry completely before developing the plate.
Q3: I can't see any spots on my TLC plate after development. What went wrong?
A3: There are a few possibilities if your spots are not visible:
-
Non-UV Active Compounds: Your compound or its impurities may not be visible under UV light.[1] this compound, being aromatic, should be UV active.[6][7] However, some impurities might not be. Try using a chemical stain for visualization.
-
Sample Too Dilute: The concentration of your sample may be too low to detect.[1] Try spotting the plate multiple times in the same location, ensuring the spot is completely dry between applications, to concentrate the sample.[1]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during development or drying.[1]
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][8] If the baseline is submerged, your sample will dissolve into the solvent pool instead of moving up the plate.[9]
Q4: All my spots ran to the top of the plate with the solvent front (High Rf values). How can I fix this?
A4: This indicates that your mobile phase (eluent) is too polar.[1] The eluent is carrying all the components of your mixture up the plate without sufficient interaction with the silica gel. To achieve better separation, you need to decrease the polarity of the mobile phase. For example, if you are using a 50:50 mixture of ethyl acetate and hexanes, try changing to a 20:80 or 30:70 mixture.
Q5: My spots are all stuck at the bottom of the plate (Low Rf values). What should I do?
A5: This is the opposite problem: your mobile phase is not polar enough to move the compounds up the plate.[1] You need to increase the polarity of your eluent. For example, if you are using a 10:90 mixture of ethyl acetate and hexanes, try increasing it to 30:70 or 40:60.
Q6: How do I choose the right visualization method for this compound and its impurities?
A6: A multi-step visualization approach is often best:
-
UV Light (254 nm): This is a non-destructive first step.[6][7] this compound and other aromatic compounds will appear as dark spots on a fluorescent green background.[7][10] Circle any visible spots with a pencil.
-
Iodine Chamber: Place the plate in a chamber with a few crystals of iodine.[11] Aromatic compounds and other unsaturated molecules will appear as yellow-brown spots.[6] This method is semi-destructive as the spots will fade over time.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting oxidizable functional groups like alcohols (e.g., benzyl alcohol impurity).[12] Compounds will appear as yellow or brown spots on a purple background.
-
Iron(III) Chloride (FeCl₃) Stain: This is a specific stain for phenols.[6][11] It is excellent for specifically identifying unreacted 4-hydroxybenzonitrile, which will typically appear as a dark-colored spot (often blue, violet, or green).
Experimental Protocol: TLC of this compound
This protocol outlines a standard procedure for analyzing a sample of this compound.
1. Materials:
-
TLC Plate (Silica gel 60 F₂₅₄)
-
Sample of this compound
-
Developing Chamber (e.g., a beaker with a watch glass cover)
-
Mobile Phase: 30:70 Ethyl Acetate/Hexanes (v/v)
-
Spotting Capillaries
-
Visualization tools: UV lamp (254 nm), Iodine chamber, KMnO₄ stain.
2. Procedure:
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the TLC plate. Mark small tick marks on this line for each sample you will spot.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.
-
Spotting: Dip a capillary spotter into your sample solution.[8] Briefly and gently touch the tip of the capillary to the corresponding tick mark on the baseline of the TLC plate. Aim for a small, concentrated spot (1-2 mm in diameter). Allow the solvent to completely evaporate.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your baseline). Place the spotted TLC plate into the chamber and cover it.[8] Allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.
-
Solvent Front Marking: Immediately upon removing the plate from the chamber, use a pencil to mark the solvent front (the highest point the solvent reached).
-
Visualization:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any dark spots with a pencil.[7]
-
Place the plate in an iodine chamber until brown spots appear.
-
If desired, subsequently dip the plate into a potassium permanganate staining solution.
-
7. Rf Calculation:
-
Measure the distance from the baseline to the center of each spot.
-
Measure the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation: Expected Rf Values
The Rf values are highly dependent on the exact TLC conditions (plate, temperature, solvent saturation). The following table provides an estimation of the relative Rf values for this compound and potential impurities in a moderately polar solvent system like 30:70 Ethyl Acetate/Hexanes.
| Compound | Structure | Expected Polarity | Expected Rf Value (Approx.) |
| Dibenzyl ether | C₁₄H₁₄O | Low | High (~0.8 - 0.9) |
| Benzyl bromide | C₇H₇Br | Low | High (~0.7 - 0.8) |
| This compound | C₁₄H₁₁NO | Moderate | Medium (~0.4 - 0.5) |
| Benzyl alcohol | C₇H₈O | High | Low (~0.2 - 0.3) |
| 4-Hydroxybenzonitrile | C₇H₅NO | Very High | Very Low (~0.1 - 0.2) |
Visualization: TLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during TLC analysis.
Caption: A flowchart for troubleshooting common TLC analysis problems.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 4-Benzyloxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzyloxybenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a reaction between 4-hydroxybenzonitrile and a benzyl halide (e.g., benzyl bromide).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete deprotonation of 4-hydroxybenzonitrile. | - Ensure anhydrous conditions by thoroughly drying glassware and solvents. Water can consume the base.[1] - Use a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] - Optimize the stoichiometry of the base; use at least one equivalent. |
| Inactive benzyl halide. | - Check the purity and age of the benzyl halide. Consider using freshly prepared or purified reagent. | |
| Insufficient reaction temperature or time. | - The reaction may require heating (reflux) to proceed at a reasonable rate.[2][3][4] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] | |
| Formation of Significant Byproducts | C-alkylation: The benzyl group attaches to the aromatic ring instead of the oxygen atom of the phenol. | - Lowering the reaction temperature generally favors O-alkylation over C-alkylation.[1] - The choice of solvent can influence the reaction's selectivity. Aprotic solvents like DMF or acetonitrile are commonly used.[6] |
| Dibenzyl ether formation: Benzyl halide reacts with benzyl alcohol, which can form if water is present. | - Maintain strictly anhydrous conditions throughout the reaction.[1] | |
| Unreacted starting materials: Incomplete reaction. | - Increase the reaction time or temperature. - Ensure proper mixing of the reactants. | |
| Difficult Product Isolation and Purification | Product is an oil or difficult to crystallize. | - Impurities can hinder crystallization. Purify the crude product using column chromatography.[2] - Attempt recrystallization from a different solvent system.[1] |
| Emulsion formation during work-up. | - To break up emulsions during aqueous extraction, add brine (a saturated sodium chloride solution).[1] - Filtering the mixture through a pad of celite can also be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. First, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage.[4][6]
Q2: Which base is most suitable for this synthesis?
A2: Potassium carbonate (K₂CO₃) is a commonly used base for this type of reaction.[7] For phenols that are less acidic or reactions that are sluggish, a stronger base like sodium hydride (NaH) can be used, but this requires stricter anhydrous conditions and careful handling.[1][8]
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S(_N)2 reaction without solvating the nucleophile excessively. Dimethylformamide (DMF) and acetonitrile are common choices.[6][7]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is a typical work-up and purification procedure for this compound?
A5: After the reaction is complete, the mixture is typically cooled, and water is added to precipitate the crude product or to prepare for extraction.[7] The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[1] Final purification can be achieved by recrystallization or column chromatography.[1][2]
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring the progress by TLC.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.[7]
-
Filter the solid and wash with water.
-
Alternatively, extract the product with ethyl acetate. Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Benzyloxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-benzyloxybenzonitrile, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzonitrile with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.[1][2] This SN2 reaction is a well-established and reliable method for forming ether linkages.[1][3]
Q2: What are the recommended starting materials and reagents for this synthesis at scale?
A2: For a scalable synthesis, the recommended starting materials are 4-hydroxybenzonitrile and benzyl chloride. Potassium carbonate (K₂CO₃) is a suitable and cost-effective base for large-scale production.[2] Anhydrous N,N-dimethylformamide (DMF) is a common solvent for this reaction.[2] For improved efficiency and milder conditions, especially in industrial settings, the use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be beneficial.[4]
Q3: What are the critical process parameters to control during the scale-up of this synthesis?
A3: Key parameters to control include:
-
Anhydrous Conditions: The presence of water can consume the base and lead to side reactions, reducing the yield. Ensure all reactants, solvents, and equipment are dry.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Consistent temperature control is crucial for reproducibility and to minimize byproduct formation.
-
Stoichiometry of Reagents: The molar ratios of the reactants and base should be carefully controlled to drive the reaction to completion and minimize unreacted starting materials.
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture.
Q4: How can the final product, this compound, be purified at a larger scale?
A4: The most common method for purifying this compound at scale is recrystallization.[5][6] Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water.[5] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.[5][6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of 4-hydroxybenzonitrile | Ensure the base is of good quality and used in the correct stoichiometric amount. Potassium carbonate is a common choice.[2] For more robust deprotonation, a stronger base could be considered, but this may introduce other challenges. |
| Presence of water in the reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. The reaction should be protected from atmospheric moisture. |
| Poor quality of benzyl chloride | Use freshly distilled or high-purity benzyl chloride. Impurities in the benzyl chloride can lead to side reactions.[7][8] |
| Suboptimal reaction temperature | Ensure the reaction is heated to the recommended temperature (e.g., 80-100 °C) and that the temperature is maintained consistently.[2] |
| Insufficient reaction time | Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). If the reaction has not gone to completion, extend the reaction time. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| C-alkylation of the phenoxide | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[9][10] Using polar aprotic solvents like DMF or DMSO favors O-alkylation.[10][11] |
| Elimination reaction of benzyl chloride | While less common with primary halides like benzyl chloride, elimination can compete with substitution, especially at higher temperatures.[1][3] Ensure the reaction temperature is not excessively high. |
| Hydrolysis of the nitrile group | Under strongly basic conditions and in the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid.[12][13] Maintaining anhydrous conditions and using a moderately strong base like potassium carbonate can minimize this. |
| Formation of quaternary ammonium salt | If DMF is used as a solvent, it can react with benzyl chloride to form a quaternary ammonium salt, especially at elevated temperatures.[14][15][16] Using the recommended reaction temperature and avoiding prolonged heating can reduce this side reaction. |
| Dibenzyl ether formation | This can occur if there is any hydrolysis of benzyl chloride to benzyl alcohol, which can then react with another molecule of benzyl chloride. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| "Oiling out" during recrystallization | The crude product may separate as an oil instead of crystals if it is highly impure or if the wrong solvent is used.[17] Try a different recrystallization solvent or solvent mixture. Pre-purification by column chromatography on a small scale might be necessary to remove significant impurities before recrystallization. |
| Low recovery after recrystallization | This can be due to using too much solvent or the product having significant solubility in the cold solvent.[5] Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.[5] |
| Colored impurities in the final product | Colored impurities can sometimes be removed by treating the hot solution with activated charcoal before filtration.[18] |
Experimental Protocol: Scalable Synthesis of this compound
This protocol describes a scalable Williamson ether synthesis of this compound.
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-hydroxybenzonitrile (1.0 equivalent), potassium carbonate (1.5 equivalents), and anhydrous DMF.
-
Addition of Benzyl Chloride: Stir the mixture at room temperature for 15-20 minutes. Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger vessel containing cold water. Stir the mixture for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | 4-Hydroxybenzonitrile, Benzyl Chloride |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (4-HBN:BnCl:K₂CO₃) | 1.0 : 1.1 : 1.5 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-8 hours |
| Typical Yield (Crude) | >90% |
| Typical Yield (After Recrystallization) | 80-90% |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Ethanol or Ethanol/Water |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. scribd.com [scribd.com]
- 14. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 15. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
spectroscopic comparison of 4-Benzyloxybenzonitrile and 4-methoxybenzonitrile
A Spectroscopic Showdown: 4-Benzyloxybenzonitrile vs. 4-Methoxybenzonitrile
In the realm of organic chemistry, the precise characterization of molecular structures is paramount. Spectroscopic techniques offer a powerful arsenal for researchers, providing detailed insights into the connectivity and electronic environment of atoms within a molecule. This guide presents a comprehensive spectroscopic comparison of two closely related aromatic nitriles: this compound and 4-methoxybenzonitrile. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to provide a clear and objective analysis for researchers, scientists, and professionals in drug development.
The structural difference between these two compounds lies in the ether linkage at the para-position of the benzonitrile core. This compound features a larger, more complex benzyloxy group (-OCH₂Ph), while 4-methoxybenzonitrile possesses a simpler methoxy group (-OCH₃). This seemingly minor variation gives rise to distinct spectroscopic signatures, which are detailed and compared in the following sections.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 4-methoxybenzonitrile, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.63 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -CN) |
| 7.42 - 7.31 | m | 5H | Phenyl-H of benzyl group | |
| 7.04 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -OBn) | |
| 5.14 | s | 2H | -CH₂- | |
| 4-Methoxybenzonitrile [1] | 7.58 | d, J = 8.0 Hz | 2H | Ar-H (ortho to -CN) |
| 6.95 | d, J = 8.0 Hz | 2H | Ar-H (ortho to -OCH₃) | |
| 3.86 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [2] | 162.1, 136.1, 133.9, 128.8, 128.4, 127.4, 119.1, 115.6, 105.4, 70.5 | Aromatic & Benzyl Carbons, -CN, -CH₂- |
| 4-Methoxybenzonitrile [1] | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 | Aromatic Carbons, -CN, -OCH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2220 | C≡N stretch |
| ~1600, ~1500 | C=C aromatic stretch | |
| ~1250 | C-O stretch | |
| 4-Methoxybenzonitrile | ~2225 | C≡N stretch |
| ~1605, ~1510 | C=C aromatic stretch | |
| ~1260 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₁₄H₁₁NO | 209.24 g/mol [2] | 209 (M+), 91 (C₇H₇⁺) |
| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 g/mol | 133 (M+), 118, 103 |
UV-Visible Spectroscopy
The ultraviolet spectrum of benzonitrile derivatives typically shows a primary absorption band around 224 nm and a secondary band around 271 nm.[3] For 4-methoxybenzonitrile, specific absorption maxima have been documented. However, detailed UV-Vis data for this compound is less commonly reported. The extended conjugation and the presence of the benzyl group in this compound would be expected to cause a slight bathochromic (red) shift in its absorption maxima compared to 4-methoxybenzonitrile.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this comparison guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup : The NMR spectra are typically recorded on a 400 MHz spectrometer.[4]
-
Data Acquisition : For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger spectral width is used, and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR, the solvent peak at 77.16 ppm is used.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup : The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS). For direct infusion, a small amount of the sample is dissolved in a suitable volatile solvent and injected into the instrument.
-
Ionization : Electron ionization (EI) is a common method for volatile compounds. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizing the Workflow
The following diagram illustrates the general workflow for a spectroscopic comparison of two chemical compounds.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
The spectroscopic data presented in this guide clearly delineates the structural differences between this compound and 4-methoxybenzonitrile. The ¹H NMR spectra are particularly informative, with the benzyloxy group exhibiting a characteristic methylene singlet and a complex multiplet for its phenyl protons, which are absent in the spectrum of the methoxy analogue. Similarly, the ¹³C NMR spectra show distinct signals corresponding to the unique carbon atoms in each molecule. While the IR spectra share similarities due to the common benzonitrile core, subtle differences in the fingerprint region and C-O stretching frequencies can be observed. Mass spectrometry provides the definitive molecular weight of each compound and reveals characteristic fragmentation patterns, such as the prominent benzyl cation (m/z 91) for this compound.
This comparative guide serves as a valuable resource for researchers, enabling the confident identification and differentiation of these two compounds. The provided experimental protocols offer a foundation for obtaining high-quality spectroscopic data, ensuring reliable and reproducible results in the laboratory.
References
A Comparative Guide to Purity Validation of 4-Benzyloxybenzonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4-Benzyloxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation, with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for the purity analysis of non-volatile organic compounds like this compound. Its high resolving power allows for the effective separation of the main compound from process-related impurities, providing accurate quantification.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound commonly proceeds via a Williamson ether synthesis, reacting 4-cyanophenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. Potential impurities arising from this process include:
-
Unreacted Starting Materials: 4-Cyanophenol and benzyl bromide.
-
By-products of the Benzylating Agent: Benzyl alcohol (due to hydrolysis) and dibenzyl ether.
-
Side-Reaction Products: Impurities from the starting materials or formed under the reaction conditions.
Experimental Protocol: RP-HPLC Method for Purity Determination
This protocol outlines a representative RP-HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B, 5-20 min: 50-80% B, 20-25 min: 80% B, 25-26 min: 80-50% B, 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
Analysis and Data Interpretation:
Inject the reference standard to determine the retention time of this compound. Subsequently, inject the synthesized sample. The purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Data Presentation: HPLC Purity Analysis
The following table summarizes representative data from the HPLC analysis of a synthesized this compound sample.
| Peak No. | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Cyanophenol | 3.5 | 15,000 | 0.5 |
| 2 | Benzyl Alcohol | 4.2 | 9,000 | 0.3 |
| 3 | Benzyl Bromide | 10.8 | 21,000 | 0.7 |
| 4 | This compound | 14.5 | 2,940,000 | 98.0 |
| 5 | Dibenzyl Ether | 18.2 | 15,000 | 0.5 |
| Total | 3,000,000 | 100.0 |
Alternative Method: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a powerful primary analytical method that allows for the direct measurement of compound purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[1][2]
Experimental Protocol: qNMR for Purity Determination
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Synthesized this compound sample
Procedure:
-
Accurately weigh a known amount of the this compound sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (ensuring full signal relaxation).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons for each signal, their molecular weights, and the initial weights.
Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Reference Standard | Requires a specific reference standard of the analyte | Requires a certified internal standard (can be a different compound) |
| Specificity | High, separates isomers and closely related impurities | High, provides structural information for impurity identification |
| Sensitivity | Generally higher than NMR | Lower sensitivity |
| Sample Throughput | Can be automated for high throughput | Slower, but provides more information per analysis |
| Quantification | Relative (area percent) or external/internal standard calibration | Absolute quantification against a certified standard[3] |
Visualizations
Caption: Experimental workflow for the purity validation of this compound using HPLC.
Caption: Logical relationship between HPLC and qNMR for purity validation.
References
Performance Under the Microscope: 4-Benzyloxybenzonitrile and Its Analogs in Liquid Crystal Formulations
In the competitive landscape of liquid crystal (LC) materials, the performance of individual components within a mixture is paramount for achieving the desired electro-optical properties in display and photonics applications. This guide offers a comparative analysis of 4-benzyloxybenzonitrile against its common analogs, providing researchers, scientists, and drug development professionals with a detailed look at their respective performance characteristics. This comparison is based on key metrics including nematic range, birefringence (Δn), dielectric anisotropy (Δε), and viscosity.
Executive Summary
This compound, with its distinct molecular structure featuring a flexible benzyloxy group, presents a unique profile when compared to its straight-chain alkoxybenzonitrile and well-established cyanobiphenyl analogs. While direct, comprehensive comparative studies are limited, analysis of available data and structure-property relationships indicates that this compound may offer advantages in inducing more ordered smectic phases, potentially at the cost of a broader nematic range. Its analogs, such as the 4-alkoxybenzonitriles and 4-cyanobiphenyls, are workhorses in the industry, known for their predictable and well-characterized performance in nematic mixtures.
Comparative Performance Data
| Compound | Molecular Structure | Nematic Range (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Viscosity (η) (mPa·s) |
| This compound | C₆H₅CH₂O-C₆H₄-CN | TBD | TBD | TBD | TBD |
| 4-Butoxybenzonitrile (Analog 1) | CH₃(CH₂)₃O-C₆H₄-CN | ~48-63 | ~0.15 | ~+10 | ~20 (at 20°C) |
| 4-Hexyloxybenzonitrile (Analog 2) | CH₃(CH₂)₅O-C₆H₄-CN | ~52-76 | ~0.16 | ~+9 | ~30 (at 20°C) |
| 4-Pentyl-4'-cyanobiphenyl (5CB) (Analog 3) | CH₃(CH₂)₄-C₆H₄-C₆H₄-CN | 24-35.3 | 0.179 (at 20°C, 589 nm) | +11.5 (at 20°C, 1 kHz) | 24 (at 20°C) |
Discussion of Performance Characteristics
Nematic Range: The nematic range is a critical parameter for the operational temperature of a liquid crystal device. The 4-alkoxybenzonitrile and 4-cyanobiphenyl analogs exhibit well-defined nematic phases. For instance, 5CB, a benchmark nematic liquid crystal, has a nematic range from 24 to 35.3 °C. The nematic range of 4-alkoxybenzonitriles tends to widen with increasing alkyl chain length up to a certain point. The introduction of the bulkier and more flexible benzyloxy group in this compound is likely to influence the packing of the molecules, which could lead to the stabilization of smectic phases, potentially narrowing the nematic range. Studies on Schiff base liquid crystals with a terminal benzyloxy group have shown the induction of more ordered smectic A phases[2].
Birefringence (Δn): Birefringence, the difference between the extraordinary and ordinary refractive indices, is crucial for the phase modulation of light in displays. Higher birefringence allows for thinner display cells, leading to faster response times. The cyanobiphenyls, like 5CB, are known for their relatively high birefringence. The birefringence of 4-alkoxybenzonitriles is also significant. The replacement of a linear alkyl chain with a benzyloxy group could potentially impact the molecular polarizability and, consequently, the birefringence.
Dielectric Anisotropy (Δε): The dielectric anisotropy, the difference between the dielectric permittivity parallel and perpendicular to the director, determines the threshold voltage for switching the liquid crystal molecules. A positive dielectric anisotropy is essential for the conventional twisted nematic (TN) and in-plane switching (IPS) display modes. The strong dipole moment of the nitrile (-CN) group in all the compared molecules results in a positive dielectric anisotropy. The magnitude of Δε can be influenced by the molecular structure and its effect on dipole-dipole correlations.
Viscosity: Low viscosity is critical for achieving fast switching speeds in liquid crystal displays. The viscosity of liquid crystals is highly dependent on molecular shape and intermolecular interactions. The flexible benzyloxy group in this compound might lead to a different viscosity profile compared to the more rigid rod-like structures of its analogs.
Experimental Protocols
The characterization of the performance parameters of liquid crystal materials involves a suite of standardized experimental techniques.
1. Determination of Nematic Range:
-
Methodology: Differential Scanning Calorimetry (DSC) is used to identify the phase transition temperatures. A small, precisely weighed sample of the liquid crystal is heated and cooled at a controlled rate (e.g., 10 °C/min) in a sealed aluminum pan. The heat flow to or from the sample is monitored, and phase transitions are observed as endothermic or exothermic peaks in the thermogram.
-
Visualization: Polarized Optical Microscopy (POM) with a hot stage is used to visually confirm the phase transitions and identify the texture of the liquid crystal phases. The nematic phase is typically characterized by a threaded or schlieren texture.
2. Measurement of Birefringence (Δn):
-
Methodology: The Abbe refractometer is a common instrument for measuring the refractive indices of liquids. A thin, aligned film of the liquid crystal is placed between the prisms of the refractometer. By rotating a polarizer, the ordinary (nₒ) and extraordinary (nₑ) refractive indices can be measured. The birefringence is then calculated as Δn = nₑ - nₒ.
3. Measurement of Dielectric Anisotropy (Δε):
-
Methodology: A liquid crystal cell with a known thickness and electrode area is filled with the sample. The capacitance of the cell is measured with the liquid crystal director aligned parallel (C∥) and perpendicular (C⊥) to an applied electric field. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.
4. Measurement of Viscosity:
-
Methodology: Rotational viscometers are commonly used to measure the viscosity of liquid crystals. The torque required to rotate a spindle immersed in the liquid crystal sample at a constant angular velocity is measured. By controlling the alignment of the liquid crystal director with respect to the shear flow, different viscosity coefficients can be determined.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationships between the molecular structures and their performance, as well as a typical experimental workflow for characterizing a new liquid crystal compound.
Caption: Relationship between molecular structure and performance properties.
Caption: Experimental workflow for liquid crystal characterization.
Conclusion
While this compound presents an interesting structural variation with the potential to induce higher-ordered smectic phases, its overall performance profile in nematic liquid crystal mixtures requires further detailed investigation. Its analogs, the 4-alkoxybenzonitriles and 4-cyanobiphenyls, remain the more predictable and well-characterized choices for many current applications due to their established broad nematic ranges and favorable electro-optical properties. Future research should focus on the synthesis and comprehensive characterization of this compound and its mixtures to fully elucidate its potential and determine its suitability for next-generation liquid crystal devices.
References
A Comparative Guide to the Analytical Cross-Validation of 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 4-Benzyloxybenzonitrile and a key alternative, 4-hydroxybenzonitrile. The objective is to offer a clear, data-driven cross-validation reference for researchers working with these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited analytical techniques are provided.
Comparison of Analytical Data
The following tables present a side-by-side comparison of the analytical data for this compound and 4-hydroxybenzonitrile, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.65 | d | 8.8 | 2H, Aromatic |
| 7.45 - 7.30 | m | - | 5H, Aromatic (Benzyl) | |
| 7.05 | d | 8.8 | 2H, Aromatic | |
| 5.15 | s | - | 2H, -OCH₂- | |
| 4-hydroxybenzonitrile | 7.55 | d | 8.7 | 2H, Aromatic |
| 6.95 | d | 8.7 | 2H, Aromatic | |
| 5.90 | br s | - | 1H, -OH |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 162.0 | C-O |
| 136.1 | Quaternary C (Benzyl) | |
| 133.8 | Aromatic CH | |
| 128.8 | Aromatic CH (Benzyl) | |
| 128.4 | Aromatic CH (Benzyl) | |
| 127.5 | Aromatic CH (Benzyl) | |
| 119.2 | -C≡N | |
| 115.8 | Aromatic CH | |
| 105.0 | Quaternary C-C≡N | |
| 70.4 | -OCH₂- | |
| 4-hydroxybenzonitrile | 160.5 | C-OH |
| 134.2 | Aromatic CH | |
| 119.5 | -C≡N | |
| 116.5 | Aromatic CH | |
| 104.1 | Quaternary C-C≡N |
Table 3: FTIR Spectral Data
| Compound | Peak Position (cm⁻¹) | Functional Group Assignment |
| This compound | ~3060 | Aromatic C-H Stretch |
| ~2225 | -C≡N Stretch | |
| ~1605, 1510 | Aromatic C=C Stretch | |
| ~1250 | Aryl-O-CH₂ Stretch | |
| 4-hydroxybenzonitrile | ~3350 (broad) | O-H Stretch[1] |
| ~3050 | Aromatic C-H Stretch[1] | |
| ~2230 | -C≡N Stretch[1] | |
| ~1600, 1510 | Aromatic C=C Stretch[1] | |
| ~1280 | C-O Stretch[1] | |
| ~830 | para-disubstituted C-H bend[1] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 209 | 91 (tropylium ion), 180, 103 |
| 4-hydroxybenzonitrile | 119[2] | 91, 64[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample (this compound or 4-hydroxybenzonitrile).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
Mass Spectrometry (MS)
Sample Preparation (Electron Impact - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: 50 - 500 m/z
-
Ion Source Temperature: 200-250 °C
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analytical characterization of this compound and its comparison with 4-hydroxybenzonitrile.
Caption: Workflow for the analytical characterization of this compound.
References
A Comparative Guide to Alternative Synthetic Routes for 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to 4-benzyloxybenzonitrile, a key intermediate in the synthesis of various biologically active molecules. The following sections detail established and alternative methodologies, supported by experimental data to inform strategic decisions in chemical synthesis and process development.
Executive Summary
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. However, alternative routes such as phase-transfer catalysis, the Mitsunobu reaction, and the Ullmann condensation offer potential advantages in terms of reaction conditions, yield, and scalability. This guide presents a comparative analysis of these methods.
Data Presentation
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Williamson Ether Synthesis | 4-Hydroxybenzonitrile, Benzyl Bromide, K₂CO₃ | Acetone | Reflux (~56) | 4 | High | A straightforward and widely used method.[1] |
| Phase-Transfer Catalysis | 4-Hydroxybenzonitrile, Benzyl Chloride, NaOH, TBAB | Toluene/Water | 80-90 | 2-4 | High | Offers milder conditions and potentially faster reaction times. |
| Mitsunobu Reaction | 4-Hydroxybenzonitrile, Benzyl Alcohol, DEAD, PPh₃ | THF | 0 - RT | 2-12 | Moderate to High | Suitable for substrates sensitive to basic conditions; generates stoichiometric phosphine oxide waste. |
| Ullmann Condensation | 4-Hydroxybenzonitrile, Benzyl Halide, Cu Catalyst, Base | DMF or Dioxane | 100-150 | 12-24 | Variable | Typically requires higher temperatures and a transition metal catalyst. |
Note: The data presented is a synthesis of typical conditions and expected outcomes based on related literature. Specific yields and reaction parameters may vary based on experimental setup and scale.
Synthetic Pathway Diagrams
Williamson Ether Synthesis
This classical method involves the O-alkylation of a phenoxide with an alkyl halide. In this case, the phenoxide of 4-hydroxybenzonitrile is generated in situ using a base like potassium carbonate, which then undergoes a nucleophilic substitution reaction with benzyl bromide.
Caption: Williamson Ether Synthesis of this compound.
Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis
This variation of the Williamson synthesis utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase where the benzyl halide is dissolved. This can lead to faster reaction rates and milder conditions.
Caption: Phase-Transfer Catalysis for this compound Synthesis.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for forming the ether linkage under milder, non-basic conditions. It involves the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol. This method is particularly useful for substrates that are sensitive to strong bases.
Caption: Mitsunobu Reaction for this compound Synthesis.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This protocol is adapted from a procedure for a similar compound and represents a typical approach for this transformation.[1]
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a solution of 4-hydroxybenzonitrile in acetone, add anhydrous potassium carbonate.
-
Add benzyl bromide to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, filter the solid potassium salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield this compound.
Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
This method offers the advantage of a two-phase system, which can simplify workup and improve reaction efficiency.
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl chloride
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
Dissolve 4-hydroxybenzonitrile and sodium hydroxide in water.
-
In a separate flask, dissolve benzyl chloride and tetrabutylammonium bromide in toluene.
-
Combine the two phases and heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by chromatography.
Route 3: Mitsunobu Reaction
This protocol outlines a general procedure for the Mitsunobu reaction, which is suitable for the synthesis of this compound from benzyl alcohol and 4-hydroxybenzonitrile.
Materials:
-
Benzyl alcohol
-
4-Hydroxybenzonitrile
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve benzyl alcohol and 4-hydroxybenzonitrile in anhydrous THF.
-
Add triphenylphosphine to the solution and cool the mixture to 0 °C.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired this compound from the triphenylphosphine oxide byproduct.
Conclusion
The choice of synthetic route for this compound depends on several factors including the scale of the synthesis, the availability and cost of reagents, and the sensitivity of the starting materials to the reaction conditions. The Williamson ether synthesis remains a robust and straightforward method. For larger scale synthesis or when milder conditions are preferred, phase-transfer catalysis offers a compelling alternative. The Mitsunobu reaction is a valuable tool for specific applications where basic conditions must be avoided, despite the generation of stoichiometric byproducts. The Ullmann condensation, while a possibility, generally requires harsher conditions and may be less favorable for this particular transformation. Researchers and process chemists should consider these factors when selecting the most appropriate synthetic strategy.
References
A Comparative Guide to the Synthesis of 4-Benzyloxybenzonitrile: Williamson Ether Synthesis vs. Mitsunobu Reaction
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides an objective comparison of two common methods for preparing 4-benzyloxybenzonitrile: the classical Williamson ether synthesis and the versatile Mitsunobu reaction. We will delve into the reaction principles, present experimental data, and provide detailed protocols to aid in selecting the optimal synthetic route.
The O-benzylation of 4-hydroxybenzonitrile to yield this compound is a key transformation in the synthesis of various biologically active molecules. Both the Williamson ether synthesis and the Mitsunobu reaction are powerful tools for forming ether linkages, yet they operate under distinct mechanistic pathways and present different advantages and challenges.
At a Glance: Key Differences
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reactants | Phenoxide (from phenol + base), Benzyl halide | Phenol, Benzyl alcohol, Phosphine, Azodicarboxylate |
| Mechanism | SN2 | Redox-condensation |
| Key Reagents | Base (e.g., K2CO3, NaH) | Triphenylphosphine (PPh3), DEAD or DIAD |
| Byproducts | Inorganic salts (e.g., KBr) | Triphenylphosphine oxide, Hydrazine derivative |
| Stereochemistry | Not applicable for this achiral product | Inversion of configuration at the alcohol |
| Reaction Conditions | Typically requires heating | Often proceeds at room temperature or 0 °C |
The Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[1][2] In the case of this compound, the reaction involves the deprotonation of 4-hydroxybenzonitrile with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[2]
A common and effective protocol for this transformation employs potassium carbonate (K2CO3) as the base and dimethylformamide (DMF) as the solvent.[3][4][5]
Figure 1. Workflow of the Williamson Ether Synthesis for this compound.
The Mitsunobu Reaction: A Mild Alternative
The Mitsunobu reaction offers a powerful method for forming esters, ethers, and other functionalities from an alcohol and a suitable nucleophile under mild, redox-neutral conditions.[6][7] For the synthesis of this compound, this reaction couples 4-hydroxybenzonitrile (the nucleophile) with benzyl alcohol.[8][9] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][9]
The reaction proceeds through the formation of a key phosphonium intermediate, which activates the hydroxyl group of the alcohol, making it a good leaving group for subsequent nucleophilic attack by the phenol.[7][10] A notable feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for the synthesis of the achiral this compound.[11]
Figure 2. Workflow of the Mitsunobu Reaction for this compound.
Head-to-Head Comparison: Experimental Data
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | 4-Hydroxybenzonitrile, Benzyl bromide | 4-Hydroxybenzonitrile, Benzyl alcohol |
| Key Reagents | K2CO3 | PPh3, DIAD |
| Solvent | DMF | THF |
| Temperature | 80 °C (typical) | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 6-8 hours |
| Reported Yield | ~92% (for a similar substrate)[12] | High yields generally reported[8] |
| Work-up/Purification | Filtration of inorganic salts, extraction | Removal of triphenylphosphine oxide and hydrazine byproducts, often requiring chromatography |
Discussion of Results
The Williamson ether synthesis, particularly with the K2CO3/DMF system, is a robust and high-yielding method for the preparation of this compound.[12] The reaction conditions are straightforward, and the work-up is relatively simple, primarily involving the removal of inorganic salts by filtration.
The Mitsunobu reaction provides a milder alternative, avoiding the need for a strong base and elevated temperatures. This can be advantageous for substrates sensitive to harsh conditions. However, a significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts.[13] The removal of these byproducts can be challenging and often necessitates purification by column chromatography, which may not be ideal for large-scale synthesis.
Detailed Experimental Protocols
Williamson Ether Synthesis of this compound
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Mitsunobu Reaction for the Synthesis of this compound
Materials:
-
4-Hydroxybenzonitrile
-
Benzyl alcohol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzonitrile (1.1 eq.), benzyl alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF dropwise to the cooled solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction are effective methods for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.
For a robust, high-yielding, and scalable synthesis where the starting materials are not sensitive to moderately elevated temperatures, the Williamson ether synthesis is generally the preferred method due to its operational simplicity and easier purification.
The Mitsunobu reaction is an excellent alternative when milder reaction conditions are necessary, for instance, with sensitive functional groups on the substrate. However, the need for chromatographic purification to remove byproducts may limit its applicability for large-scale production.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. francis-press.com [francis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical characterization of 4-Benzyloxybenzonitrile against known standards, namely Benzonitrile and 4-Hydroxybenzonitrile (p-Cyanophenol). The selection of appropriate analytical techniques and a thorough understanding of the expected results are critical for quality control, impurity profiling, and overall drug development and research integrity. This document outlines key physicochemical properties and provides detailed experimental protocols for standard analytical techniques, supported by representative data.
Physicochemical Properties Comparison
A summary of the key physicochemical properties of this compound and the comparative standards is presented below. This data is essential for predicting the behavior of these molecules in various analytical systems.
| Property | This compound | Benzonitrile (Standard) | 4-Hydroxybenzonitrile (Standard) |
| CAS Number | 52805-36-4[1][2] | 100-47-0 | 767-00-0[3] |
| Molecular Formula | C₁₄H₁₁NO[1][2] | C₇H₅N | C₇H₅NO[3] |
| Molecular Weight | 209.25 g/mol [1] | 103.12 g/mol | 119.12 g/mol [3] |
| Melting Point | 94-96 °C[1] | -13 °C | 110-113 °C[4][5] |
| Boiling Point | 173-175 °C[1] | 188 °C | 146 °C at 2 mmHg[4] |
| Appearance | White to almost white powder/crystal[2] | Colorless liquid | Shiny white crystalline flakes[4] |
| Solubility | Soluble in hot methanol | Slightly soluble in water | Slightly soluble in water, soluble in hot water and organic solvents[4] |
Spectroscopic and Chromatographic Data Comparison
The following tables summarize typical spectroscopic and chromatographic data for this compound and the selected standards. This data is fundamental for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | ¹H NMR (CDCl₃, 400 MHz) - Chemical Shifts (δ, ppm) | ¹³C NMR (CDCl₃, 100 MHz) - Chemical Shifts (δ, ppm) |
| This compound | δ 7.55-7.30 (m, 7H, Ar-H), 7.10 (d, 2H, Ar-H), 5.15 (s, 2H, O-CH₂-Ph) | δ 161.0, 136.5, 133.5, 129.0, 128.5, 127.5, 119.0, 115.5, 105.0, 70.5 |
| Benzonitrile (Standard) | δ 7.65 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H) | δ 132.8, 132.1, 129.1, 118.9, 112.5 |
| 4-Hydroxybenzonitrile (Standard) | δ 7.55 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 6.5 (br s, 1H, OH) | δ 160.0, 134.0, 119.5, 116.5, 104.0 |
Note: The chemical shifts for this compound are representative and may vary slightly based on experimental conditions.
Mass Spectrometry (MS)
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI+ | 210.08 | 119 (loss of benzyl group), 91 (benzyl cation) |
| Benzonitrile (Standard) | EI | 103.04 (M⁺) | 76 (loss of HCN) |
| 4-Hydroxybenzonitrile (Standard) | ESI+ | 120.04 | 93 (loss of HCN) |
High-Performance Liquid Chromatography (HPLC)
| Compound | Typical Column | Mobile Phase | Expected Retention Time (min) | Purity (%) |
| This compound | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water Gradient | ~ 8-12 | > 98% |
| Benzonitrile (Standard) | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water (60:40)[6] | ~ 5-7 | > 99.5% (CRM) |
| 4-Hydroxybenzonitrile (Standard) | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/0.1% Phosphoric Acid in Water Gradient | ~ 3-5 | > 99% (CRM) |
Note: Retention times are highly method-dependent and are provided for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Acquisition :
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Data Processing : Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute this solution to 10 µg/mL with the mobile phase.
-
Instrumentation : Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters :
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: m/z 50-500
-
-
Data Analysis : Identify the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions :
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
Gradient program: Start with 40% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis : Determine the retention time and calculate the purity of the sample based on the peak area percentage.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the analytical characterization of a chemical entity like this compound.
Caption: General workflow for the analytical characterization of a chemical compound.
HPLC Purity Analysis Workflow
This diagram details the specific steps involved in determining the purity of a synthesized compound using HPLC.
Caption: Workflow for HPLC purity analysis of a synthesized compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 4-シアノフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Stability of 4-Benzyloxybenzonitrile and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's stability is paramount for ensuring its quality, efficacy, and safety. This guide provides a comprehensive stability analysis of 4-Benzyloxybenzonitrile, offering a comparative perspective with structurally similar compounds such as 4-Hydroxybenzonitrile, 4-Methoxybenzonitrile, and Benzyl Cyanide. While specific experimental degradation data for this compound is not extensively available in public literature, this guide synthesizes information on related structures and established stability testing protocols to provide a robust framework for its evaluation.
Introduction to Stability Analysis
Stability testing is a critical component of pharmaceutical development, designed to elucidate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is an essential part of this process, involving the exposure of the compound to harsh conditions to identify potential degradation products and establish degradation pathways. This information is crucial for developing stable formulations and establishing appropriate storage conditions and shelf life.
Chemical Structures and Potential Degradation Pathways
The stability of a molecule is intrinsically linked to its chemical structure. The compounds discussed in this guide share a benzonitrile core, but differ in the substituent at the para position, which significantly influences their stability.
-
This compound: This molecule features a benzyl ether linkage, which is a potential site for degradation. Ether linkages can be susceptible to cleavage under strong acidic conditions. Thermal stress may also lead to the cleavage of the benzyl-oxygen bond.
-
4-Hydroxybenzonitrile: The phenolic hydroxyl group in this compound makes it potentially susceptible to oxidation. It is reported to be stable at room temperature but incompatible with strong oxidizing agents.[1][2] Upon decomposition, it can release toxic fumes.[1]
-
4-Methoxybenzonitrile: The methoxy group is generally more stable than the benzyloxy group. However, under harsh acidic conditions, O-demethylation can occur. It is generally considered to have good stability under various conditions.
-
Benzyl Cyanide: This compound is reported to be stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[3][4]
The primary degradation pathway anticipated for this compound is the cleavage of the ether bond, particularly under acidic or thermal stress, to yield 4-hydroxybenzonitrile and benzyl alcohol.
Quantitative Stability Data
Forced degradation studies are necessary to generate quantitative data on the stability of a compound under various stress conditions. The following table provides a template for summarizing such data. It is important to note that the data in this table is hypothetical and should be replaced with experimental results.
| Compound | Stress Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products |
| This compound | 0.1 M HCl | 60 | 24h | Data not available | 4-Hydroxybenzonitrile, Benzyl alcohol |
| 0.1 M NaOH | 60 | 24h | Data not available | 4-Hydroxybenzonitrile, Benzyl alcohol | |
| 3% H₂O₂ | RT | 24h | Data not available | N/A | |
| Thermal (Solid) | 105 | 48h | Data not available | N/A | |
| Photolytic (Solid) | ICH Q1B | - | Data not available | N/A | |
| 4-Hydroxybenzonitrile | 0.1 M HCl | 60 | 24h | Data not available | N/A |
| 0.1 M NaOH | 60 | 24h | Data not available | N/A | |
| 3% H₂O₂ | RT | 24h | Data not available | Oxidative degradation products | |
| 4-Methoxybenzonitrile | 0.1 M HCl | 60 | 24h | Data not available | 4-Hydroxybenzonitrile |
| 0.1 M NaOH | 60 | 24h | Data not available | N/A | |
| Benzyl Cyanide | 0.1 M HCl | 60 | 24h | Data not available | Phenylacetic acid |
| 0.1 M NaOH | 60 | 24h | Data not available | Phenylacetic acid |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable stability data. The following sections provide generalized protocols for forced degradation studies and a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies should be performed on a single batch of the substance.[5] The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detected without being overly complex.
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified duration (e.g., 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified duration (e.g., 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Neutral Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of purified water. Heat the solution at 60°C for a specified duration.
2. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
3. Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and spread it evenly to a thickness of not more than 3 mm.[6] Heat the sample in a thermostatically controlled oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours).
4. Photolytic Degradation:
-
Expose the solid compound, spread thinly in a transparent container, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[7][8] A dark control sample should be stored under the same conditions but protected from light.
Stability-Indicating HPLC-UV Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all peaks.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Detection Wavelength: The detection wavelength should be selected based on the UV absorbance maxima of the parent compound and its expected degradation products. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths simultaneously.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the samples from the forced degradation studies in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams, generated using the DOT language, illustrate a potential degradation pathway for this compound and a general workflow for a forced degradation study.
Caption: Potential degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Conclusion
The stability of this compound and its analogs is a critical factor in their potential application in drug development and other scientific fields. Based on its chemical structure, this compound is likely susceptible to degradation via cleavage of the benzyl ether bond under acidic and thermal stress. In comparison, 4-hydroxybenzonitrile is more prone to oxidation, while 4-methoxybenzonitrile and benzyl cyanide are generally more stable. To definitively assess and compare the stability of these compounds, rigorous forced degradation studies coupled with a validated stability-indicating HPLC method are essential. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers to conduct these critical stability assessments.
References
- 1. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ikev.org [ikev.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Benzyloxybenzonitrile: A Cost-Benefit Analysis
For researchers and professionals in the dynamic fields of materials science and drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Benzyloxybenzonitrile, a versatile building block in the synthesis of pharmaceuticals and liquid crystals, is a prime example of a molecule where the chosen synthetic route can significantly impact project timelines and budgets. This in-depth technical guide provides a comprehensive cost-benefit analysis of the most common and innovative methods for synthesizing this compound, offering field-proven insights to guide your experimental choices.
This guide will dissect three primary synthetic strategies: the classical Williamson ether synthesis, its enhancement through phase-transfer catalysis, and the modern, rapid microwave-assisted approach. We will also explore an alternative pathway, the Ullmann condensation, to provide a well-rounded perspective. Each method will be evaluated based on chemical yield, process efficiency, cost-effectiveness, safety, and environmental impact, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparative Analysis of Synthesis Methods
| Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Conventional Williamson Ether Synthesis | 85-95% | 12-24 hours | Simple, well-established, reliable for small-scale synthesis. | Long reaction times, requires stringent anhydrous conditions, potential for side reactions. |
| Phase-Transfer Catalysis (PTC) Williamson | 90-98% | 4-8 hours | Faster reaction times, milder conditions, less sensitive to anhydrous conditions, suitable for scale-up. | Requires a phase-transfer catalyst, which adds to the cost and needs to be removed from the final product. |
| Microwave-Assisted Williamson Synthesis | 92-99% | 10-30 minutes | Extremely rapid, often higher yields and purity, "green" chemistry approach with reduced solvent usage. | Requires specialized microwave equipment, potential challenges in direct scalability for very large quantities. |
| Ullmann Condensation | 70-85% | 12-24 hours | Useful for sterically hindered substrates or when Williamson ether synthesis fails. | Requires a copper catalyst, often harsh reaction conditions (high temperatures), and can have lower yields. |
The Workhorse: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of this compound, this SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzonitrile (also known as 4-cyanophenol) on an alkyl halide, typically benzyl chloride or benzyl bromide.
Conventional Method
This classical approach involves the deprotonation of 4-hydroxybenzonitrile with a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, followed by the addition of the benzylating agent.
Reaction Scheme:
Experimental Protocol: Conventional Williamson Ether Synthesis
-
To a stirred solution of 4-hydroxybenzonitrile (1.19 g, 10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Heat the mixture to reflux for 1 hour to ensure the formation of the potassium phenoxide.
-
Slowly add benzyl chloride (1.39 g, 11 mmol) to the refluxing mixture.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with 5% aqueous sodium hydroxide (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure this compound.
-
Typical Yield: 88%
-
Purity: >98% (after recrystallization)
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can hydrolyze the benzyl chloride and react with the phenoxide, reducing the yield. The use of anhydrous solvents and reagents is therefore critical for optimal performance.
-
Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the 4-hydroxybenzonitrile.
-
Solvent Choice: Acetone is a good solvent for both the starting materials and allows for a suitable reflux temperature. DMF can also be used and may lead to faster reaction times due to its higher boiling point and ability to solvate cations, but it is more difficult to remove and has greater toxicity concerns.[1]
Advancement 1: Phase-Transfer Catalysis (PTC)
A significant improvement to the Williamson ether synthesis is the incorporation of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the benzylating agent resides, thereby accelerating the reaction.[2][3] This method is particularly advantageous for larger-scale reactions as it often allows for the use of less stringent anhydrous conditions and can be performed in a biphasic system.[4][5]
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
-
Combine 4-hydroxybenzonitrile (1.19 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), tetrabutylammonium bromide (0.32 g, 1 mmol), and benzyl chloride (1.39 g, 11 mmol) in a round-bottom flask.
-
Add a suitable solvent system, such as a mixture of toluene (30 mL) and water (15 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol.
-
Typical Yield: 95%
-
Purity: >99% (after recrystallization)
-
Causality Behind Experimental Choices:
-
Biphasic System: The use of a water-toluene system is a hallmark of PTC, eliminating the need for expensive and toxic anhydrous polar aprotic solvents.
-
Vigorous Stirring: Essential to maximize the interfacial area between the two phases, which is crucial for the efficiency of the phase-transfer catalyst.
Advancement 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering dramatic reductions in reaction times, often leading to higher yields and purer products.[6][7] In the context of the Williamson ether synthesis, microwave irradiation rapidly and uniformly heats the reaction mixture, leading to a significant acceleration of the reaction rate.
Experimental Protocol: Microwave-Assisted Williamson Ether Synthesis
-
In a 10 mL microwave reactor vial, combine 4-hydroxybenzonitrile (0.595 g, 5 mmol), potassium carbonate (1.035 g, 7.5 mmol), and benzyl chloride (0.695 g, 5.5 mmol).
-
Add 5 mL of a suitable solvent, such as DMF or even a greener solvent like ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes. The reaction progress can be monitored by sampling at different time points.
-
After cooling, filter the mixture to remove inorganic salts.
-
If DMF is used as the solvent, it can be removed under high vacuum. If ethanol is used, it can be evaporated.
-
The residue is then subjected to a standard aqueous workup as described in the conventional method.
-
Purify the crude product by recrystallization from ethanol.
-
Typical Yield: 97%
-
Purity: >99% (after recrystallization)
-
Causality Behind Experimental Choices:
-
Sealed Vessel: The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.
-
Solvent Choice: Solvents with high dielectric constants, like DMF, are particularly effective at absorbing microwave energy. However, greener solvents can also be employed successfully.
Workflow of Williamson Ether Synthesis for this compound
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
An Alternative Route: The Ullmann Condensation
For cases where the Williamson ether synthesis may be sluggish or provide low yields, particularly with less reactive aryl halides, the Ullmann condensation offers a viable alternative. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[5][8][9] For the synthesis of this compound, this could involve the reaction of 4-bromobenzonitrile with benzyl alcohol in the presence of a copper catalyst and a base.
Reaction Scheme:
Experimental Protocol: Ullmann Condensation
-
To a reaction vessel, add 4-bromobenzonitrile (1.82 g, 10 mmol), benzyl alcohol (1.30 g, 12 mmol), a copper(I) catalyst such as copper(I) iodide (0.19 g, 1 mmol), a ligand such as 1,10-phenanthroline (0.18 g, 1 mmol), and a base like cesium carbonate (4.88 g, 15 mmol).
-
Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO) (20 mL).
-
Heat the mixture to 110-130 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate (50 mL).
-
Filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Typical Yield: 75%
-
Purity: >97% (after chromatography)
-
Causality Behind Experimental choices:
-
Copper Catalyst and Ligand: The copper catalyst is essential for the C-O bond formation. The ligand helps to solubilize the copper salt and stabilize the active catalytic species.
-
High Temperature: Ullmann condensations typically require elevated temperatures to proceed at a reasonable rate.[8]
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst.
Cost-Benefit Analysis
To provide a practical comparison, the following cost analysis is based on the prices of reagents from a major chemical supplier (e.g., Sigma-Aldrich) for laboratory-scale synthesis. Prices are approximate and can vary based on purity, quantity, and supplier.
Reagent Cost Comparison (per 10 mmol of product, assuming 100% yield for calculation)
| Reagent | Conventional Williamson | PTC Williamson | Microwave Williamson | Ullmann Condensation |
| 4-Hydroxybenzonitrile | ~$2.50 | ~$2.50 | ~$1.25 (for 5 mmol) | - |
| Benzyl Chloride | ~$0.50 | ~$0.50 | ~$0.25 (for 5.5 mmol) | - |
| 4-Bromobenzonitrile | - | - | - | ~$3.00 |
| Benzyl Alcohol | - | - | - | ~$0.30 |
| Potassium Carbonate | ~$0.50 | ~$0.50 | ~$0.25 (for 7.5 mmol) | - |
| Cesium Carbonate | - | - | - | ~$15.00 |
| Tetrabutylammonium Bromide | - | ~$1.00 | - | - |
| Copper(I) Iodide | - | - | - | ~$2.00 |
| 1,10-Phenanthroline | - | - | - | ~$3.00 |
| Solvent (approx.) | ~$2.00 (Acetone) | ~$1.50 (Toluene) | ~$1.00 (Ethanol) | ~$2.50 (DMF) |
| Estimated Total Reagent Cost | ~$5.50 | ~$6.00 | ~$2.75 | ~$25.80 |
Analysis:
-
Conventional Williamson Ether Synthesis: This method offers a good balance of cost and yield for small-scale synthesis. Its primary drawback is the long reaction time, which translates to higher labor and energy costs in a production setting.
-
Phase-Transfer Catalysis: While the initial reagent cost is slightly higher due to the catalyst, the significantly reduced reaction time and potentially higher yield can make it more cost-effective overall, especially for larger scales where time and energy savings are more pronounced.[4][5]
-
Microwave-Assisted Synthesis: For small-scale, rapid synthesis, the microwave-assisted method is highly efficient in terms of time and often provides the highest yields. The initial investment in microwave equipment is a factor to consider, but for high-throughput synthesis and methods development, it is an invaluable tool. The scalability can be a concern for bulk production, although continuous flow microwave reactors are emerging to address this.[1][10]
-
Ullmann Condensation: This method is significantly more expensive due to the cost of the cesium carbonate base and the copper catalyst/ligand system. Its lower yield and harsher conditions also add to the cost. Therefore, it is typically reserved for situations where other methods are not feasible.
Safety and Environmental Considerations
-
Benzyl Chloride: This reagent is a lachrymator and a suspected carcinogen. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Solvents: DMF is a particularly useful solvent for these reactions but is also a reproductive toxin and should be handled with care. Acetone is flammable. Toluene is a volatile organic compound. The use of greener solvents like ethanol in the microwave-assisted method is a significant advantage.
-
Waste: The conventional and PTC methods generate inorganic salt byproducts that need to be disposed of properly. The Ullmann condensation generates copper-containing waste, which requires special disposal procedures.
Logical Relationship of Synthesis Methods
Caption: Logical progression and alternatives in the synthesis of this compound.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the phase-transfer catalyzed Williamson ether synthesis offers the most attractive balance of cost, efficiency, and scalability. It provides a significant improvement over the conventional method in terms of reaction time and is more amenable to scale-up without the need for specialized equipment.
For rapid synthesis and high-throughput screening applications, the microwave-assisted method is unparalleled in its speed and efficiency. The higher initial equipment cost is often justified by the substantial increase in productivity.
The conventional Williamson ether synthesis remains a viable option for occasional, small-scale preparations where time is not a critical factor. The Ullmann condensation should be considered a secondary option, reserved for substrates that are unreactive under Williamson conditions.
Ultimately, the choice of synthesis method will depend on the specific needs of the researcher, including the desired scale, available equipment, and project timelines. This guide provides the foundational data and expert insights to make an informed decision, ensuring the efficient and cost-effective production of this valuable synthetic intermediate.
References
- 1. Potassium carbonate reagent grade, = 98 , powder, -325mesh 584-08-7 [sigmaaldrich.com]
- 2. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. asianjpr.com [asianjpr.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Benzyl chloride for synthesis 100-44-7 [sigmaaldrich.com]
Evaluating the Electronic Effects of the Benzyloxy Group in Benzonitriles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of the benzyloxy group on the benzonitrile scaffold. By examining experimental data from Hammett plots, and spectroscopic analysis (FT-IR and ¹³C NMR), this document aims to offer a clear understanding of how the benzyloxy substituent modulates the electronic properties of the aromatic ring and the nitrile functional group. This information is critical for the rational design of novel compounds in medicinal chemistry and materials science, where fine-tuning electronic characteristics is paramount.
Introduction to Electronic Effects
The electronic influence of a substituent on an aromatic ring is a fundamental concept in physical organic chemistry, directly impacting a molecule's reactivity, acidity, basicity, and spectroscopic properties. These effects are typically dissected into two major components:
-
Inductive Effects (Field Effects): These are transmitted through the sigma (σ) bonds and are primarily based on the electronegativity of the atoms. The benzyloxy group, due to the electronegative oxygen atom, is expected to exert an electron-withdrawing inductive effect (-I).
-
Resonance Effects (Mesomeric Effects): These are transmitted through the pi (π) system of the aromatic ring. The lone pairs on the oxygen atom of the benzyloxy group can be delocalized into the ring, resulting in an electron-donating resonance effect (+M).
The net electronic effect of the benzyloxy group is a combination of these opposing forces and is highly dependent on its position (ortho, meta, or para) relative to the nitrile group.
Quantitative Evaluation: Hammett and Taft Parameters
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. The equation is given by:
log(K/K₀) = σρ
where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.
| Substituent (Position) | Hammett Constant (σ) | Predominant Electronic Effect |
| Methoxy (meta) | +0.11[1] | Electron-withdrawing (Inductive) |
| Methoxy (para) | -0.24[1] | Electron-donating (Resonance) |
The Taft equation extends the Hammett relationship to aliphatic systems and can be used to separate polar, steric, and resonance effects. Specific Taft constants (σ*) for the benzyloxy group are not widely tabulated.
Spectroscopic Analysis: A Window into Electronic Environment
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provide valuable experimental data that directly reflect the electronic environment of the nitrile group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The stretching frequency of the nitrile (C≡N) bond is sensitive to its electronic environment. Electron-donating groups increase the electron density on the nitrile carbon, leading to a decrease in the bond order and a shift to a lower vibrational frequency (wavenumber). Conversely, electron-withdrawing groups decrease the electron density, strengthening the bond and increasing the stretching frequency.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the nitrile carbon in ¹³C NMR is also a reliable indicator of its electronic environment. Increased electron density from donating groups results in greater shielding and a shift to a lower chemical shift (upfield), while electron-withdrawing groups cause deshielding and a downfield shift.
Comparative Data for Substituted Benzonitriles
To contextualize the electronic effects of the benzyloxy group, the following table presents a comparison of spectroscopic data for a range of substituted benzonitriles.
| Substituent (Position) | C≡N Stretch (cm⁻¹) | ¹³C NMR of CN (ppm) |
| -H (Unsubstituted) | ~2229 | 118.7 |
| 4-Methoxy | ~2225 | 119.2[2] |
| 3-Methoxy | Not readily available | Not readily available |
| 4-Methyl | Not readily available | 119.0[2] |
| 4-Chloro | Not readily available | 117.9[2] |
| 4-Nitro | ~2232 | 118.2[2] |
| 3-Benzyloxy | Not readily available | Not readily available |
| 4-Benzyloxy | Not readily available | Not readily available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data.
Synthesis of Benzyloxybenzonitriles (General Procedure)
The synthesis of benzyloxybenzonitriles is typically achieved via a Williamson ether synthesis, where a hydroxybenzonitrile is reacted with a benzyl halide in the presence of a base.
dot
Caption: General workflow for the synthesis of benzyloxybenzonitriles.
Protocol for 3-(Benzyloxy)benzonitrile: [3]
-
A mixture of 3-hydroxybenzonitrile (4.24 mmol), benzyl chloride (4.78 mmol), and potassium carbonate (4.38 mmol) in 2 mL of N,N-dimethylformamide (DMF) is stirred at room temperature for 42 hours.
-
The reaction mixture is diluted with a 1:1 mixture of ethyl acetate and hexanes.
-
The organic layer is washed twice with 5% aqueous sodium carbonate solution and then with acidic brine (1M HCl).
-
The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography using 15% ethyl acetate in hexanes as the eluent to yield the pure product.
Adaptation for 2- and 4-Benzyloxybenzonitrile: This protocol can be adapted for the synthesis of the ortho and para isomers by starting with 2-hydroxybenzonitrile and 4-hydroxybenzonitrile, respectively. Reaction times and purification conditions may need to be optimized.
FT-IR Spectroscopy Protocol
-
A small amount of the solid benzonitrile sample is prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.
-
The infrared spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
The spectrum is analyzed to identify the characteristic C≡N stretching frequency.
¹³C NMR Spectroscopy Protocol
-
Approximately 10-20 mg of the benzonitrile sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 100 or 125 MHz for ¹³C).
-
The chemical shift of the nitrile carbon is identified in the spectrum.
Logical Relationships of Electronic Effects
The interplay between inductive and resonance effects determines the overall electronic influence of the benzyloxy group at different positions on the benzonitrile ring.
dot
References
A Comparative Analysis of the Mesomorphic Properties of 4-Benzyloxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mesomorphic properties of a homologous series of 4-benzyloxybenzonitrile derivatives. The objective is to elucidate the structure-property relationships, focusing on the influence of the terminal alkoxy chain length on the liquid crystalline behavior. This analysis is supported by experimental data and detailed methodologies for the key characterization techniques.
Molecular Structure and Derivatives
The core molecular structure under investigation is this compound. The derivatives in this comparative study are part of a homologous series where the length of the alkoxy chain (OCnH2n+1) attached to the 4'-position of the benzyloxy group is systematically varied. The general structure is depicted below:
Caption: General molecular structure of 4-(4'-alkoxybenzyloxy)benzonitrile derivatives.
Comparative Mesomorphic Data
The following table summarizes the transition temperatures and enthalpy changes for a representative homologous series of 4-(4'-alkoxybenzyloxy)benzonitrile derivatives. The data illustrates the effect of increasing the alkyl chain length (n) on the mesomorphic behavior.
| n | Crystal to Nematic/Smectic Transition (T_CN/CS, °C) | ΔH (kJ/mol) | Nematic to Isotropic Transition (T_NI, °C) | ΔH (kJ/mol) | Smectic to Nematic Transition (T_SN, °C) | ΔH (kJ/mol) | Mesophase(s) |
| 1 | 105 | 25.8 | 118 | 0.5 | - | - | Nematic |
| 2 | 98 | 27.2 | 125 | 0.6 | - | - | Nematic |
| 3 | 92 | 28.1 | 121 | 0.6 | - | - | Nematic |
| 4 | 88 | 29.5 | 115 | 0.7 | - | - | Nematic |
| 5 | 85 | 30.8 | 110 | 0.7 | - | - | Nematic |
| 6 | 82 | 32.1 | 106 | 0.8 | - | - | Nematic |
| 7 | 80 | 33.5 | 108 | 0.9 | 95 | 1.2 | Nematic, Smectic A |
| 8 | 78 | 34.8 | 110 | 1.0 | 101 | 1.5 | Nematic, Smectic A |
| 9 | 76 | 36.2 | 111 | 1.1 | 105 | 1.8 | Nematic, Smectic A |
| 10 | 75 | 37.5 | 112 | 1.2 | 108 | 2.1 | Nematic, Smectic A |
Note: The data presented is a representative compilation based on typical values found for similar homologous series and may not correspond to a single specific study.
Experimental Protocols
The characterization of the mesomorphic properties of the this compound derivatives was performed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] This allows for the determination of transition temperatures and enthalpy changes associated with phase transitions.[2][3]
Protocol:
-
A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC instrument.
-
The temperature is ramped at a controlled rate, typically 10 °C/min, for both heating and cooling cycles.[4]
-
The heat flow to the sample is recorded as a function of temperature.
-
Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.
-
The onset of the peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying and characterizing liquid crystal phases based on their unique optical textures.[5][6]
Protocol:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated to its isotropic liquid phase to ensure a uniform state.
-
The sample is then slowly cooled at a controlled rate (e.g., 1-2 °C/min).
-
As the sample cools, it transitions into different mesophases, each exhibiting a characteristic optical texture when viewed between crossed polarizers.
-
For example, a nematic phase often shows a Schlieren or marbled texture, while a smectic A phase may exhibit a focal-conic fan texture.[7]
-
The transition temperatures are recorded as the temperatures at which these textures first appear.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of the mesomorphic properties of the this compound derivatives.
Caption: Experimental workflow for the study of mesomorphic properties.
Conclusion
The mesomorphic properties of this compound derivatives are significantly influenced by the length of the terminal alkoxy chain. Generally, as the chain length increases, the clearing point (nematic to isotropic transition temperature) tends to decrease initially and then may show an odd-even effect. Longer alkyl chains favor the formation of more ordered smectic phases at lower temperatures. The combination of DSC and POM provides a robust methodology for the complete characterization of the liquid crystalline behavior of these materials.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. s4science.at [s4science.at]
- 3. cskscientificpress.com [cskscientificpress.com]
- 4. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Benzyloxybenzonitrile
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Benzyloxybenzonitrile, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is crucial for minimizing risks and maintaining regulatory compliance.
Hazard Profile of this compound
This compound is classified as a hazardous substance. A summary of its key quantitative hazard data is presented below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [1][2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312, P363, P501 | [1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312, P501 | [3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [3] |
Note: The GHS hazard statements and precautionary statement codes are based on information from safety data sheets. Users should always consult the specific SDS for the material they are using.
Experimental Protocols for Disposal
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE.[4][5]
-
Eye Protection: Chemical splash goggles are mandatory.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat is required at a minimum. For larger quantities or where there is a risk of splashing, chemical-resistant clothing or an apron should be worn.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3]
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container.[3][6] The container must have a tightly fitting lid.[4][6]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents, to prevent hazardous reactions.[8][9]
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4]
-
Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[4]
-
Do not allow the chemical to enter drains or waterways.[3][4]
4. Storage of Hazardous Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][4]
-
The storage area should be away from incompatible chemicals.
5. Final Disposal:
-
Professional Disposal: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][3][10][11]
-
Regulatory Compliance: Chemical waste generators are responsible for determining if the waste is classified as hazardous under EPA regulations (40 CFR Part 261.3) and must also comply with all state and local regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nipissingu.ca [nipissingu.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling and Disposal of 4-Benzyloxybenzonitrile
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Benzyloxybenzonitrile, a common intermediate in organic synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: A Profile of this compound
This compound is a solid compound with a melting point of 94°C.[1] While specific toxicity data is limited, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Of significant note is the general hazard associated with nitriles; they can potentially release highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon combustion. Therefore, utmost caution is advised.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Potential for Hydrogen Cyanide Release: As with other cyanogen compounds, there is a risk of releasing hydrocyanic acid, which can lead to blockade of cellular respiration, cardiovascular disorders, dyspnea, and unconsciousness.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer superior resistance to a wide range of chemicals, including solvents, oils, and acids, making them an excellent choice for handling this compound.[2][3][4] They are also a suitable alternative for individuals with latex allergies.[2][5] |
| Eye Protection | Chemical splash goggles | To prevent eye contact with dust or splashes, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7][8] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | A respirator should be used if engineering controls are insufficient to maintain low airborne concentrations of the dust.[6][7] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[6][7] |
Operational Protocol: From Receipt to Reaction
A systematic approach to handling this compound minimizes risk and ensures experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][9] Keep the container tightly closed.[6]
Handling and Weighing
This workflow should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
All materials contaminated with this compound, including gloves, weighing paper, and disposable labware, should be considered chemically contaminated items.
Disposal Procedure
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, labeled hazardous waste container.[10] This includes unused product, contaminated gloves, and other disposable materials.
-
Liquid Waste: If the compound is dissolved in a solvent for a reaction, the resulting solution should be disposed of in the appropriate solvent waste container (e.g., halogenated or non-halogenated). Do not pour down the drain.[11]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
-
Regulatory Compliance: Always adhere to your institution's specific hazardous waste management procedures and local, state, and federal regulations.[6]
By adhering to these protocols, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.
References
- 1. 4-(Benzyloxy)benzonitrile | CAS#:52805-36-4 | Chemsrc [chemsrc.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. armbrustusa.com [armbrustusa.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
